Binospirone mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4.CH4O3S/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15;1-5(2,3)4/h1-2,5-6,15,21H,3-4,7-14H2;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLEDCYKVWLJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048676 | |
| Record name | Binospirone mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124756-23-6 | |
| Record name | Binospirone mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124756236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Binospirone mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BINOSPIRONE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/155R3B9K8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Binospirone Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Binospirone, also known as MDL 73,005EF, is a selective azapirone derivative with a nuanced and multifaceted mechanism of action primarily centered on the serotonin 1A (5-HT1A) receptor. Unlike classical anxiolytics, binospirone exhibits a distinct pharmacological profile characterized by its dual activity as a partial agonist at presynaptic 5-HT1A autoreceptors and a silent antagonist at postsynaptic 5-HT1A receptors. This unique interaction modulates serotonergic neurotransmission in a highly specific manner, underpinning its anxiolytic effects. This technical guide provides a comprehensive overview of the core mechanism of action of binospirone mesylate, presenting quantitative binding data, detailed experimental protocols for its characterization, and visual diagrams of its signaling pathways and functional logic.
Core Pharmacological Profile: Receptor Binding Affinity
Binospirone's primary pharmacological activity is its potent and selective binding to the 5-HT1A receptor. Its affinity for other monoaminergic and benzodiazepine receptors is substantially lower, establishing it as a highly selective agent. The quantitative data available for binospirone's binding profile are summarized below.
| Target Receptor | Radioligand | Tissue Source | pIC50 | IC50 (nM) | Other Notes |
| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampal Membranes | 8.6 | ~2.5 | High affinity and selectivity. |
| Other Receptors | Various | N/A | - | >250 | Selectivity is greater than 100-fold compared to other monoamine (e.g., dopamine D2) and benzodiazepine receptor sites. Moderate affinity for D2 sites has been noted qualitatively. |
Note: The pIC50 value was converted to an IC50 value using the formula IC50 = 10^(-pIC50) M.
Detailed Mechanism of Action
The therapeutic action of binospirone is rooted in its unique and opposing effects on different populations of the 5-HT1A receptor, which are distinguished by their anatomical location within the neuron.
Presynaptic 5-HT1A Autoreceptor Partial Agonism
On the soma and dendrites of serotonergic neurons in the raphe nuclei, binospirone acts as a partial agonist at 5-HT1A autoreceptors.[1] These receptors function as a negative feedback mechanism for the neuron. By stimulating these autoreceptors, binospirone inhibits the firing rate of serotonergic neurons and reduces the synthesis and release of serotonin (5-HT) into the synapse. This action is believed to contribute to the initial stages of its therapeutic effect.
Postsynaptic 5-HT1A Receptor Antagonism
In contrast, at postsynaptic 5-HT1A receptors located on non-serotonergic neurons in brain regions like the hippocampus and cortex, binospirone acts as a silent antagonist.[1] This means it binds to the receptor without activating it, and by occupying the binding site, it blocks the effects of endogenous serotonin. This postsynaptic blockade is a distinguishing feature compared to other 5-HT1A agonists like buspirone, which exhibit partial agonism at these sites.[2]
Downstream Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o protein. When activated by an agonist, the Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a presynaptic partial agonist, binospirone initiates this signaling cascade, resulting in reduced neuronal firing. As a postsynaptic antagonist, it prevents serotonin from initiating this cascade.
Figure 1: Dual action of Binospirone on pre- and postsynaptic 5-HT1A receptors.
Integrated Functional Effect
The combination of reduced serotonin release (from presynaptic agonism) and blockade of serotonin's postsynaptic effects creates a complex modulatory profile. This dual mechanism is hypothesized to produce anxiolytic effects that are distinct from those of benzodiazepines or selective serotonin reuptake inhibitors (SSRIs).
Figure 2: Logical flow of Binospirone's dual mechanism leading to its therapeutic effect.
Key Experimental Protocols
The characterization of binospirone's binding affinity and functional activity relies on standard pharmacological assays. Below is a detailed methodology for a representative key experiment.
Radioligand Competition Binding Assay for 5-HT1A Receptor Affinity
This assay determines the affinity of a test compound (binospirone) for a target receptor (5-HT1A) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
a) Materials:
-
Membrane Preparation: Homogenized tissue from a brain region rich in the target receptor (e.g., rat hippocampus) or membranes from cells engineered to express the human 5-HT1A receptor.
-
Radioligand: A high-affinity 5-HT1A receptor agonist, typically [³H]8-hydroxy-DPAT.
-
Test Compound: this compound, dissolved and serially diluted to a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., serotonin or metergoline) to saturate all specific binding sites.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing co-factors like MgSO₄ and an antioxidant like ascorbic acid.
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in a substance like polyethyleneimine to reduce non-specific binding.
-
Detection: Liquid scintillation counter.
b) Procedure:
-
Preparation: Thaw the membrane preparation on ice and resuspend it in the assay buffer to a specific protein concentration.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the [³H]8-OH-DPAT radioligand, and varying concentrations of binospirone.
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-specific Binding Wells: Contain membranes, radioligand, and a saturating concentration of the non-labeled control ligand.
-
Competition Wells: Contain membranes, radioligand, and one of the serial dilutions of binospirone.
-
-
Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the membranes and any bound radioligand. Unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) retained on each filter using a scintillation counter.
c) Data Analysis:
-
Calculate Specific Binding by subtracting the CPM from the non-specific binding wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the binospirone concentration. This will generate a sigmoidal competition curve.
-
Use non-linear regression analysis to fit the curve and determine the IC50 value , which is the concentration of binospirone that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Experimental workflow for a competitive radioligand binding assay.
Conclusion
This compound possesses a sophisticated mechanism of action defined by its high selectivity for the 5-HT1A receptor and its differential functional activity at presynaptic versus postsynaptic receptor populations. It acts as a partial agonist at somatodendritic autoreceptors, reducing serotonin release, while simultaneously acting as an antagonist at postsynaptic receptors, blocking serotonin's downstream effects. This dual-action profile distinguishes it from other anxiolytic agents and provides a unique method for modulating the serotonergic system. A thorough understanding of this mechanism, supported by quantitative binding data and robust experimental protocols, is essential for its continued investigation and potential therapeutic application in neuropsychiatric disorders.
References
Binospirone Mesylate: A Technical Guide to Synthesis, Characterization, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, physicochemical characterization, and pharmacological mechanism of binospirone mesylate. Binospirone is an azapirone derivative investigated for its anxiolytic properties. This document details experimental protocols, presents quantitative data in structured tables, and visualizes complex pathways to support research and development efforts in the field of neuroscience and medicinal chemistry.
Synthesis of this compound
The synthesis of binospirone (8-[2-(2,3-dihydro-1,4-benzodioxin-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione) is typically achieved through a multi-step process involving the coupling of a spirocyclic imide core with a benzodioxin side chain, followed by salt formation with methanesulfonic acid to yield the mesylate salt. While specific process details can vary, a representative synthetic route is outlined below.
Navigating the Solubility Landscape of Binospirone Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the available information on the solubility of binospirone mesylate, a critical physicochemical property influencing its development as a pharmaceutical agent. While quantitative solubility data for this compound in various solvents remains elusive in publicly accessible literature, this document provides valuable related information, standardized experimental protocols for solubility determination, and insights into its mechanism of action to support research and development efforts.
Physicochemical Properties of Binospirone and its Mesylate Salt
Binospirone is an azapirone derivative with anxiolytic properties.[1] Its mesylate salt, this compound, is the form often used in pharmaceutical development.[2] Understanding the fundamental physicochemical properties is a prerequisite for any solubility assessment.
Table 1: Physicochemical Properties of Binospirone and this compound
| Property | Binospirone | This compound | Source |
| IUPAC Name | 8-[2-(2,3-dihydro-1,4-benzodioxin-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione | 8-[2-(2,3-dihydro-1,4-benzodioxin-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;methanesulfonic acid | [1][2] |
| Molecular Formula | C₂₀H₂₆N₂O₄ | C₂₁H₃₀N₂O₇S | [2][3] |
| Molar Mass | 358.43 g/mol | 454.54 g/mol | [2][3] |
| CAS Number | 102908-59-8 | 124756-23-6 | [1][2] |
Solubility of a Structurally Related Compound: Buspirone Hydrochloride
In the absence of specific data for this compound, the solubility of buspirone hydrochloride, another anxiolytic agent from the same azapirone class, can offer some preliminary insights. It is crucial to note that while structurally related, the solubility profiles of these two compounds will differ.
Table 2: Quantitative Solubility of Buspirone Hydrochloride in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |
| Water | 0.588 | Not Specified | [4] |
| Buffer (pH 7.4) | 0.125 | Not Specified | [4] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For determining the thermodynamic solubility of a compound like this compound, the saturation shake-flask method is a widely accepted and reliable technique.
Key Steps:
-
Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask).
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation or further dissolution during this step.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Solid Phase Analysis: The remaining solid should be analyzed (e.g., by XRPD, DSC) to check for any polymorphic or chemical transformations during the experiment.
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for determining the thermodynamic solubility of a pharmaceutical solid.
Signaling Pathway of Binospirone
Binospirone's anxiolytic effects are understood to be mediated through its interaction with the serotonergic system. It acts as a partial agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors.
Mechanism of Action:
-
Presynaptic 5-HT1A Autoreceptors: As a partial agonist, binospirone stimulates these receptors on serotonin-producing neurons. This leads to a feedback inhibition, reducing the synthesis and release of serotonin into the synaptic cleft.
-
Postsynaptic 5-HT1A Receptors: By acting as an antagonist at these receptors on downstream neurons, binospirone blocks the effects of serotonin that is present in the synapse.
The net effect of this dual action is a modulation of serotonergic neurotransmission, which is believed to be the basis for its anxiolytic activity.
Binospirone's Interaction with the 5-HT1A Receptor Signaling Pathway
Caption: The dual action of binospirone on presynaptic and postsynaptic 5-HT1A receptors.
Conclusion
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Physicochemical Properties of Binospirone Mesylate
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, an anxiolytic agent. The information presented herein is intended to support research, drug development, and formulation activities. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical methods.
Core Physicochemical Properties
This compound is the methanesulfonic acid salt of binospirone. Its fundamental properties are crucial for understanding its behavior in biological systems and during the formulation process.
| Property | Value / Information | Source |
| IUPAC Name | 8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;methanesulfonic acid | [1] |
| Molecular Formula | C21H30N2O7S | [1] |
| Molecular Weight | 454.5 g/mol | [1] |
| CAS Number | 124756-23-6 | [1][2] |
| Parent Compound (Binospirone) LogP | 2.3 | [3] |
| Melting Point | Not available in the provided search results. A general experimental protocol is described below. | |
| Solubility | Not available in the provided search results. A general experimental protocol is described below. | |
| pKa | Not available in the provided search results. A general experimental protocol is described below. |
Experimental Protocols
The following sections detail the standard methodologies for determining key physicochemical properties of active pharmaceutical ingredients (APIs) like this compound.
The melting point is a critical parameter for the identification and purity assessment of a crystalline solid.[4]
Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. For pure crystalline compounds, this transition occurs over a narrow temperature range.[4][5] Impurities typically depress the melting point and broaden the melting range.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[4]
-
Glass capillary tubes (one end sealed)[6]
-
Mortar and pestle
-
Sample packing wire/rod
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is placed on a clean, dry surface.[6] If the sample is granular, it should be pulverized using a mortar and pestle.[6]
-
Capillary Loading: The open end of a capillary tube is jabbed into the powder. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end.[6] This process is repeated until a packed sample height of 2-3 mm is achieved.[6]
-
Measurement:
-
The loaded capillary tube is inserted into the heating block of the melting point apparatus.[6]
-
For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[5]
-
A fresh sample is then prepared for a more accurate measurement. The apparatus is heated rapidly to about 20 °C below the approximate melting point.[6]
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[4][6]
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. This range is reported as the melting point.[4][6]
Solubility is a critical determinant of a drug's dissolution rate and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.
Principle: An excess amount of the solid drug is agitated in a specific solvent (e.g., water, buffer solutions) at a constant temperature for a sufficient time to reach equilibrium. The concentration of the dissolved drug in the supernatant is then quantified.
Apparatus:
-
Thermostatically controlled shaker bath or incubator
-
Vials or flasks with screw caps
-
Analytical balance
-
Filtration system (e.g., syringe filters with appropriate membrane)
-
Quantification instrument (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: An amount of this compound in excess of its expected solubility is added to a series of vials.
-
Equilibration: A precise volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline at various pH values) is added to each vial. The vials are sealed and placed in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitation: The samples are agitated for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid at the end of the experiment.
-
Sample Collection and Preparation: The samples are allowed to stand to let the excess solid settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered through a suitable membrane filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Quantification: The filtrate is then diluted as necessary and the concentration of dissolved this compound is determined using a validated analytical method, such as HPLC-UV.
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified temperature and pH.
The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which influences its solubility, absorption, and receptor binding.
Principle: The drug is dissolved in a suitable solvent and titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.
Apparatus:
-
Potentiometer with a pH electrode
-
Automated or manual burette
-
Stir plate and stir bar
-
Titration vessel
-
Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants
Procedure:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of purified water or a co-solvent system if aqueous solubility is low.
-
Titration: The solution is stirred continuously, and the initial pH is recorded. Small, precise increments of the titrant are added, and the pH is recorded after each addition, allowing the reading to stabilize.
-
Data Analysis:
-
A titration curve is generated by plotting the measured pH versus the volume of titrant added.
-
The equivalence point(s) are identified from the inflection point(s) of the curve (or by analyzing the first or second derivative of the curve).
-
The pKa is equal to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.
-
-
Data Reporting: The determined pKa value(s) are reported at the specified temperature and ionic strength.
Visualizations
The following diagrams illustrate a typical experimental workflow and the primary signaling pathway associated with binospirone's mechanism of action.
Caption: Workflow for Aqueous Solubility Determination.
Binospirone is known to act as a partial agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors.[2] The primary signaling cascade for 5-HT1A receptors involves coupling to Gi/o proteins.[7][8][9]
Caption: Binospirone's Dual Action on 5-HT1A Receptors.
References
- 1. This compound | C21H30N2O7S | CID 71346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Binospirone - Wikipedia [en.wikipedia.org]
- 3. Binospirone | C20H26N2O4 | CID 60769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. thinksrs.com [thinksrs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Binospirone Mesylate: A Technical Guide to its Receptor Binding Profile and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Binospirone mesylate, also known as MDL 73005EF, is a selective azapirone anxiolytic agent. This document provides an in-depth technical overview of its receptor binding profile, drawing from key preclinical research. Binospirone exhibits high affinity and selectivity for the serotonin 1A (5-HT1A) receptor, where it acts as a partial agonist at presynaptic autoreceptors and an antagonist at postsynaptic receptors. This dual activity is central to its mechanism of action. This guide summarizes the quantitative binding affinities, details the experimental protocols used for their determination, and visualizes the associated signaling pathways.
Receptor Binding Profile of this compound
The core of binospirone's pharmacological profile is its potent and selective interaction with the 5-HT1A receptor. Quantitative data from radioligand binding assays are summarized below.
| Receptor Subtype | Radioligand | Test Compound | pIC50 | Ki (nM) | Source |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Binospirone (MDL 73005EF) | 8.6 | ~2.5 | Moser et al., 1990 |
| Other Monoamine & Benzodiazepine Receptors | Various | Binospirone (MDL 73005EF) | < 6.6 | > 250 | Moser et al., 1990 |
Note: The Ki value for 5-HT1A is estimated from the pIC50 value of 8.6. The Moser et al. (1990) study noted greater than 100-fold selectivity for the 5-HT1A receptor compared to other monoamine and benzodiazepine receptor sites, indicating significantly lower affinity for receptors such as other 5-HT subtypes, dopamine, and adrenergic receptors, though specific Ki values for these other receptors are not detailed in the abstract.
Experimental Protocols
The following sections detail the methodologies typically employed in the radioligand binding assays used to characterize compounds like binospirone.
Membrane Preparation
A standard protocol for preparing cell membranes for in vitro binding assays is as follows:
-
Tissue/Cell Homogenization : Frozen tissue or washed cells are homogenized in approximately 20 volumes of a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with a protease inhibitor cocktail).[1]
-
Initial Centrifugation : The homogenate undergoes a low-speed spin (e.g., 1,000 x g for 3 minutes) to remove large cellular debris.[1]
-
Membrane Pelleting : The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[1]
-
Washing : The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation is repeated to wash the membranes.[1]
-
Final Preparation and Storage : The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.[1]
-
Protein Quantification : A sample of the membrane preparation is analyzed for total protein content using a standard assay, such as the Pierce® BCA assay, to allow for normalization of binding data.[1]
Radioligand Binding Assay (Competition Assay)
The affinity of binospirone for various receptors is determined using competition binding assays.
-
Assay Setup : The assay is typically conducted in 96-well plates with a final volume of around 250 µL per well.[1]
-
Component Addition : To each well, the following are added in sequence:
-
150 µL of the prepared membrane homogenate (containing a specific amount of protein, e.g., 50-120 µg for tissue membranes).[1]
-
50 µL of the unlabeled test compound (this compound) at various concentrations. For determining non-specific binding, a high concentration of a known ligand for the target receptor is used.
-
50 µL of the radioligand solution (e.g., [³H]-8-OH-DPAT for the 5-HT1A receptor) at a fixed concentration, typically at or below its Kd value.[2]
-
-
Incubation : The plates are incubated, often with gentle agitation, for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[1]
-
Separation of Bound and Free Ligand : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI). The membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.[1][2]
-
Washing : The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]
-
Quantification of Radioactivity : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a scintillation counter.[1]
Data Analysis
-
Specific Binding Calculation : For each concentration of the test compound, the non-specific binding is subtracted from the total binding to yield the specific binding.
-
IC50 Determination : The specific binding data is plotted against the logarithm of the test compound concentration, and a non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation : The IC50 value is converted to the inhibition constant (Ki), which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation :[3][4][5]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of binospirone.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
The workflow for a typical radioligand binding assay is illustrated below.
Signaling Pathways
Binospirone's primary pharmacological effects are mediated through the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR).
5-HT1A Receptor Signaling
The 5-HT1A receptor is classically coupled to the inhibitory G-protein, Gi/o.[6][7] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[6][7] This has several downstream consequences, including the modulation of protein kinase A (PKA) activity.
Binospirone acts as a partial agonist at presynaptic 5-HT1A autoreceptors, which are located on serotonergic neurons in the raphe nuclei.[8] Activation of these autoreceptors leads to a decrease in the firing rate of these neurons and a reduction in serotonin release. Conversely, at postsynaptic 5-HT1A receptors, located in regions like the hippocampus and cortex, binospirone acts as an antagonist, blocking the effects of serotonin at these sites.
The canonical signaling pathway for the 5-HT1A receptor is depicted below.
Conclusion
This compound is a highly selective ligand for the 5-HT1A receptor, with a significantly lower affinity for other tested monoamine and benzodiazepine receptors. Its complex mechanism of action, involving partial agonism at presynaptic 5-HT1A autoreceptors and antagonism at postsynaptic 5-HT1A receptors, is mediated through the Gi/o-coupled signaling pathway that leads to the inhibition of adenylyl cyclase. The data and protocols presented in this guide provide a foundational understanding of the molecular pharmacology of binospirone for researchers and professionals in the field of drug development. Further research to fully elucidate its binding profile across a wider range of receptors would provide a more complete picture of its pharmacological activity.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 5. calculator.academy [calculator.academy]
- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 8. Binospirone [medbox.iiab.me]
Early Research on Binospirone Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binospirone (MDL 73005EF), an azapirone derivative, emerged in early psychopharmacological research as a compound with a distinct profile from its structural analog, buspirone.[1] This technical guide provides an in-depth overview of the foundational preclinical research on binospirone mesylate, focusing on its mechanism of action, receptor binding profile, and effects in animal models of anxiety. The information is synthesized from key early studies to offer a comprehensive resource for researchers in drug development.
Mechanism of Action
Early investigations into binospirone's mechanism of action identified it as a potent and highly selective 5-hydroxytryptamine-1A (5-HT1A) receptor ligand.[2] Unlike buspirone, which exhibits a broader receptor interaction profile, binospirone's primary activity is centered on the 5-HT1A receptor.[2]
Subsequent research further elucidated a nuanced interaction with 5-HT1A receptors, suggesting a differential effect based on receptor location. Binospirone acts as a partial agonist at presynaptic 5-HT1A somatodendritic autoreceptors, which regulate the synthesis and release of serotonin.[1] At postsynaptic 5-HT1A receptors, however, it functions as an antagonist.[1] This dual action suggests a complex modulatory effect on the serotonergic system. The proposed mechanism involves the partial agonism at autoreceptors leading to a reduction in serotonergic neurotransmission, a potential pathway to its anxiolytic effects.[3]
Signaling Pathway of this compound at the 5-HT1A Receptor
Receptor Binding Profile
Radioligand binding studies were instrumental in characterizing the affinity and selectivity of binospirone for various neurotransmitter receptors. These studies revealed that binospirone possesses a high affinity for the 5-HT1A receptor, with a pIC50 of 8.6, making it more potent than buspirone in this regard.[2] Furthermore, binospirone demonstrated high selectivity for the 5-HT1A receptor, with over 100-fold greater affinity for this site compared to other monoamine and benzodiazepine receptors.[2]
| Receptor | Binospirone (MDL 73005EF) pIC50 | Buspirone pIC50 |
| 5-HT1A | 8.6 | 7.8 |
| 5-HT2 | < 6.0 | 6.7 |
| Dopamine D2 | < 6.0 | 7.0 |
| α1-adrenoceptor | < 6.0 | 6.3 |
| α2-adrenoceptor | < 6.0 | < 6.0 |
| Benzodiazepine | < 5.0 | < 5.0 |
| Table 1: Comparative receptor binding affinities of binospirone and buspirone. Data sourced from Moser et al. (1990).[2] |
Pharmacokinetics
Early preclinical studies in rats provided initial insights into the pharmacokinetic profile of binospirone. Following intravenous administration, binospirone exhibited a relatively short half-life. While detailed pharmacokinetic parameters from these early studies are limited, the focus of the research was primarily on its pharmacodynamic effects.
| Parameter | Value (for Buspirone in Rats) |
| Clearance | 13.1 ml/min |
| Terminal Elimination Half-life | 25 min |
| Table 2: Pharmacokinetic parameters of the related compound, buspirone, in rats following intravenous administration. Data for binospirone from early studies is not readily available. Data sourced from a study on buspirone pharmacokinetics.[4] |
Preclinical Efficacy in Animal Models of Anxiety
Binospirone was evaluated in established animal models of anxiety to determine its potential anxiolytic effects. The results from these studies further highlighted its unique pharmacological profile compared to buspirone and other anxiolytic agents.
Water-Lick Conflict Test (Vogel-Type)
In the water-lick conflict test, a model of anxiety where punished drinking behavior is assessed, binospirone demonstrated an anxiolytic-like effect similar to that of diazepam.[2] Both binospirone and buspirone increased the number of shocks received by the animals, indicating a reduction in anxiety.[2]
| Compound | Dose (mg/kg, i.p.) | % Increase in Shocks (Mean ± s.e.m.) |
| Binospirone | 0.25 | 100 ± 25 |
| 1.0 | 200 ± 50 | |
| Buspirone | 1.0 | 150 ± 40 |
| 4.0 | 250 ± 60 | |
| Diazepam | 2.0 | 250 ± 50 |
| Table 3: Effects of binospirone, buspirone, and diazepam in the water-lick conflict test in rats. Data adapted from Moser et al. (1990).[2] |
Elevated Plus-Maze Test
The elevated plus-maze is another widely used model to assess anxiety-like behavior in rodents. In this test, binospirone, similar to diazepam, increased the percentage of time spent on the open arms, an indicator of anxiolytic activity.[2] In contrast, buspirone and the 5-HT1A agonist 8-OH-DPAT had the opposite effect, reducing the time spent on the open arms.[2]
| Compound | Dose (mg/kg, i.p.) | % Time on Open Arms (Mean ± s.e.m.) |
| Binospirone | 0.25 | 35 ± 5 |
| 1.0 | 45 ± 6 | |
| Buspirone | 1.0 | 5 ± 2 |
| Diazepam | 2.0 | 40 ± 7 |
| Table 4: Effects of binospirone, buspirone, and diazepam on the percentage of time spent on the open arms of the elevated plus-maze. Data adapted from Moser et al. (1990).[2] |
Experimental Protocols
Receptor Binding Studies
Objective: To determine the affinity of binospirone for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Whole rat brains (minus cerebellum) were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate was centrifuged, and the resulting pellet was resuspended and incubated at 37°C. After a second centrifugation, the final pellet was resuspended in buffer to a concentration of 10 mg original tissue weight/ml.
-
Binding Assay: Aliquots of the membrane preparation were incubated with a specific radioligand for the receptor of interest (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) and various concentrations of binospirone or a reference compound.
-
Incubation and Filtration: The mixture was incubated to allow for binding equilibrium. The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The pIC50 was calculated as the negative logarithm of the IC50.
Water-Lick Conflict Test (Vogel-Type)
Objective: To assess the anxiolytic potential of binospirone by measuring its effect on punished drinking behavior.
Methodology:
-
Apparatus: A transparent plastic cage with a floor of stainless-steel rods connected to a shock generator. A drinking tube is inserted into the cage.
-
Procedure:
-
Rats were water-deprived for 48 hours.
-
On the test day, rats were placed in the cage and allowed to drink.
-
After 20 licks, a mild electric shock (e.g., 0.5 mA for 0.5 s) was delivered through the drinking tube and the floor grid.
-
The number of shocks taken during a 3-minute session was recorded.
-
-
Drug Administration: Binospirone, buspirone, diazepam, or vehicle was administered intraperitoneally (i.p.) at various doses prior to the test session.
-
Data Analysis: The mean number of shocks received in each treatment group was compared to the vehicle control group.
Elevated Plus-Maze Test
Objective: To evaluate the anxiolytic-like effects of binospirone based on the natural aversion of rodents to open and elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Rats were placed in the center of the maze, facing one of the open arms.
-
The animal was allowed to freely explore the maze for a 5-minute session.
-
The time spent in and the number of entries into the open and closed arms were recorded using a video-tracking system.
-
-
Drug Administration: Test compounds or vehicle were administered i.p. before the test.
-
Data Analysis: The percentage of time spent on the open arms and the number of open arm entries were calculated and compared between treatment groups.
Conclusion
The early research on this compound established it as a potent and selective 5-HT1A receptor ligand with a unique pharmacological profile. Its differential activity at presynaptic and postsynaptic 5-HT1A receptors, coupled with its distinct effects in animal models of anxiety compared to buspirone, suggested a novel mechanism of action. These foundational studies provided a strong rationale for further investigation into its therapeutic potential for anxiety disorders. This technical guide consolidates the key quantitative data and experimental methodologies from this early research, offering a valuable resource for contemporary researchers in the field of psychopharmacology and drug discovery.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buspirone effects in an animal conflict procedure: comparison with diazepam and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alnespirone and buspirone have anxiolytic-like effects in a conflict procedure in rats by stimulating 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
Binospirone Mesylate: A Technical Guide for Neurological Disorder Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Binospirone (MDL-73,005-EF) is a selective azapirone derivative with a unique and complex mechanism of action centered on the serotonergic system. Unlike other compounds in its class, such as buspirone, binospirone exhibits a distinct profile as a partial agonist at presynaptic 5-HT1A somatodendritic autoreceptors and a functional antagonist at postsynaptic 5-HT1A receptors.[1][2][3][4] This dual activity allows it to modulate serotonergic neurotransmission in a highly specific manner, suggesting potential therapeutic applications in a range of neurological and psychiatric disorders. Preclinical studies have demonstrated its anxiolytic and cognitive-enhancing properties. This document provides a comprehensive technical overview of binospirone mesylate, summarizing its pharmacological profile, preclinical findings, and key experimental methodologies for its investigation.
Mechanism of Action
Binospirone's primary pharmacological activity is mediated through its high-affinity interaction with 5-HT1A serotonin receptors.[5][6] Its mechanism is distinguished by a dual-action profile depending on the receptor's location:
-
Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonin neurons in the raphe nuclei, these receptors function as an inhibitory feedback mechanism. Binospirone acts as a partial agonist at these sites.[1][2] This action reduces the firing rate of serotonin neurons, leading to a decrease in serotonin synthesis and release in projection areas like the hippocampus.[2][7]
-
Postsynaptic 5-HT1A Receptors: These receptors are located on non-serotonergic neurons in various brain regions, including the hippocampus and cortex. Binospirone functions as an antagonist at these postsynaptic receptors.[1][2] By blocking the effects of serotonin at these sites, it can prevent the hyperpolarizing effects of serotonin on target neurons, which has been shown to counteract certain cognitive deficits.[3][4]
This unique agonist-antagonist profile suggests that binospirone can decrease overall serotonergic tone via presynaptic agonism while simultaneously preventing serotonin-mediated inhibition in specific postsynaptic circuits. The compound also shows a moderate affinity for dopamine D2 receptors, although its primary effects are attributed to its 5-HT1A activity.[7]
References
- 1. Binospirone - Wikipedia [en.wikipedia.org]
- 2. Effects of MDL 73005EF on central pre- and postsynaptic 5-HT1A receptor function in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of MDL 73005 on water-maze performances and locomotor activity in scopolamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. a-z.lu [a-z.lu]
- 5. Characterization of MDL 73005EF as a 5-HT1A selective ligand and its effects in animal models of anxiety: comparison with buspirone, 8-OH-DPAT and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of MDL 73005EF as a 5-HT1A selective ligand and its effects in animal models of anxiety: comparison with buspirone, 8-OH-DPAT and diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of 5-HT1A receptors on central noradrenergic activity: microdialysis studies using (+/-)-MDL 73005EF and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Binospirone Mesylate: A Technical Guide to a 5-HT1A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of binospirone mesylate (MDL 73005EF), a potent and selective ligand for the serotonin 1A (5-HT1A) receptor. This guide details its mechanism of action, summarizes key pharmacological data, outlines relevant experimental protocols, and visualizes the complex biological processes involved.
Core Concepts: Mechanism of Action
Binospirone is an azaspirodecanedione derivative that exhibits high affinity and selectivity for the 5-HT1A receptor.[1] Its pharmacological profile is complex, characterized by potent activity as a full agonist in functional assays such as GTPγS binding, yet it is sometimes described as a weak partial agonist in other models.[2][3] This suggests that its functional effects may be context- or tissue-dependent.
The primary mechanism of action for 5-HT1A receptor agonists involves coupling to inhibitory G-proteins (Gi/o). This interaction initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels.
Binospirone's activity is stereoselective, with the S(-) enantiomer being the pharmacologically active form.[2] A key aspect of its profile is its differential activity at presynaptic versus postsynaptic 5-HT1A receptors, which are critical in modulating serotonergic neurotransmission.
-
Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, activation of these receptors provides a negative feedback signal, reducing neuronal firing and serotonin release.[4] The active S(-) enantiomer of binospirone has been shown to decrease extracellular 5-HT levels, a hallmark of presynaptic autoreceptor agonism.[2]
-
Postsynaptic Receptors: Located in various brain regions, including the hippocampus and cortex, these receptors mediate the postsynaptic effects of serotonin.[4] Some evidence suggests binospirone's effects are mediated through the activation of postsynaptic 5-HT1A receptors.[2]
This dual activity profile is central to the therapeutic potential of 5-HT1A receptor modulators.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining binospirone's interaction with the 5-HT1A receptor.
Table 1: Receptor Binding Affinity
| Compound | Parameter | Value | Receptor/Tissue Source | Radioligand | Reference |
| Binospirone (MDL 73005EF) | pIC50 | 8.6 | 5-HT1A Recognition Site | [3H]8-OH-DPAT | [1] |
| Binospirone (MDL 73005EF) | IC50 (nM) | ~2.5 | 5-HT1A Recognition Site | [3H]8-OH-DPAT | Calculated from[1] |
Note: IC50 was calculated from the pIC50 value (10-8.6 M).
Table 2: Functional Activity
| Compound | Parameter | Value | Assay Type | System | Reference |
| Binospirone (MDL 73005EF) | pEC50 | 9.3 ± 0.2 | [35S]GTPγS Binding | Cloned human 5-HT1A Receptor | [3] |
| Binospirone (MDL 73005EF) | EC50 (nM) | ~0.5 | [35S]GTPγS Binding | Cloned human 5-HT1A Receptor | Calculated from[3] |
| Binospirone (MDL 73005EF) | Intrinsic Activity | Full Agonist | [35S]GTPγS Binding | Cloned human 5-HT1A Receptor | [3] |
| Binospirone (MDL 73005EF) | Intrinsic Activity | Partial Agonist | Adenylate Cyclase Inhibition | Rat Hippocampal Membranes | [2] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the proposed dual mechanism of action for binospirone.
Experimental Protocols
The characterization of binospirone relies on standardized in vitro pharmacological assays. Detailed methodologies for two key experiments are provided below.
Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of a test compound (binospirone) by measuring its ability to displace a known radiolabeled ligand from the 5-HT1A receptor.
Materials:
-
Membrane Preparation: Homogenates from cells expressing human 5-HT1A receptors or from specific brain tissues (e.g., rat hippocampus).
-
Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Detection: Scintillation counter.
Procedure:
-
Preparation: Thaw frozen membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Incubation Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control.
-
50 µL of various concentrations of binospirone.
-
50 µL of [3H]8-OH-DPAT at a fixed concentration (typically near its Kd, e.g., 0.5-1.0 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of binospirone.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Characterization of MDL 73005EF as a 5-HT1A selective ligand and its effects in animal models of anxiety: comparison with buspirone, 8-OH-DPAT and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of 5-HT1A receptors on central noradrenergic activity: microdialysis studies using (+/-)-MDL 73005EF and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Preclinical Data on Binospirone Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binospirone mesylate (formerly known as MDL 73005EF) is a novel psychoactive compound that has been investigated for its anxiolytic properties. Structurally, it belongs to the azapirone class of drugs, which also includes the clinically used anxiolytic, buspirone. The primary mechanism of action of binospirone, like other azapirones, involves the modulation of the serotonin 5-HT1A receptor system. However, it exhibits a distinct pharmacological profile, acting as a partial agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors.[1] This unique profile suggests a potential for a differentiated therapeutic effect compared to other serotonergic agents.
This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacology, pharmacokinetics, and toxicology. The information is presented to be a valuable resource for researchers and professionals involved in drug development and neuroscience.
Pharmacology
Mechanism of Action
This compound's primary pharmacological target is the serotonin 5-HT1A receptor. Its mechanism is characterized by a dual action depending on the receptor's location:
-
Presynaptic 5-HT1A Autoreceptors: Binospirone acts as a partial agonist at these receptors, which are located on the soma and dendrites of serotonergic neurons in the raphe nuclei. Activation of these autoreceptors leads to a decrease in the firing rate of these neurons and a reduction in serotonin synthesis and release.
-
Postsynaptic 5-HT1A Receptors: In contrast, binospirone acts as an antagonist at postsynaptic 5-HT1A receptors, which are located on non-serotonergic neurons in various brain regions, including the hippocampus, cortex, and amygdala. By blocking these receptors, binospirone prevents the inhibitory effects of serotonin in these areas.
This distinct presynaptic agonist/postsynaptic antagonist profile differentiates binospirone from buspirone, which is a partial agonist at both pre- and postsynaptic 5-HT1A receptors.
Receptor Binding Affinity
| Receptor | Ligand | Ki (nM) | Species | Tissue Source | Reference |
| 5-HT1A | Binospirone (MDL 73005EF) | Data not available | Rat | Brain homogenate | |
| 5-HT2 | Binospirone (MDL 73005EF) | Data not available | Rat | Brain homogenate | |
| Dopamine D2 | Binospirone (MDL 73005EF) | Data not available | Rat | Brain homogenate | |
| α1-Adrenergic | Binospirone (MDL 73005EF) | Data not available | Rat | Brain homogenate | |
| α2-Adrenergic | Binospirone (MDL 73005EF) | Data not available | Rat | Brain homogenate | |
| Benzodiazepine | Binospirone (MDL 73005EF) | Data not available | Rat | Brain homogenate |
Note: Specific Ki values for this compound are not available in the reviewed literature. The table structure is provided for future data population.
Functional Activity
The functional activity of binospirone at the 5-HT1A receptor has been characterized in various in vitro and in vivo models. As a presynaptic partial agonist, it inhibits serotonin release, while its postsynaptic antagonist activity blocks the effects of serotonin.
| Assay Type | Parameter | Value | Species | System | Reference |
| Presynaptic 5-HT1A Autoreceptor Activity | EC50 | Data not available | Rat | Raphe Nuclei Slices | |
| Postsynaptic 5-HT1A Receptor Activity | IC50 | Data not available | Rat | Hippocampal Membranes | |
| Adenylate Cyclase Activity | Emax | Data not available |
Note: Specific EC50, IC50, and Emax values for this compound are not available in the reviewed literature. The table structure is provided for future data population.
In Vivo Efficacy in Animal Models
This compound has demonstrated anxiolytic-like effects in various preclinical models of anxiety.
| Animal Model | Species | Dosing (mg/kg) | Route | Effect | Reference |
| Elevated Plus-Maze | Rat | Data not available | i.p. | Increased time spent in open arms | |
| Vogel Conflict Test | Rat | Data not available | i.p. | Increased punished licking | |
| Social Interaction Test | Rat | Data not available | i.p. | Increased social interaction time | |
| Light-Dark Box Test | Mouse | Data not available | i.p. | Increased time in the light compartment |
Note: Specific dose-response data from these studies are not detailed in the available literature.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species, including absorption, distribution, metabolism, and excretion (ADME), are not well-documented in the public domain. The following table is provided to structure any future findings.
| Parameter | Species | Value | Unit | Route of Administration |
| Bioavailability | Rat | Data not available | % | Oral |
| Tmax | Rat | Data not available | h | Oral |
| Cmax | Rat | Data not available | ng/mL | Oral |
| Half-life (t1/2) | Rat | Data not available | h | Oral |
| Volume of Distribution (Vd) | Rat | Data not available | L/kg | IV |
| Clearance (CL) | Rat | Data not available | L/h/kg | IV |
| Protein Binding | Rat | Data not available | % |
Toxicology
Specific acute and chronic toxicology data for this compound are not available in the reviewed literature. The following table is provided for the structuring of any future data.
| Study Type | Species | Route | LD50 / NOAEL | Unit |
| Acute Toxicity | Mouse | Oral | Data not available | mg/kg |
| Rat | Oral | Data not available | mg/kg | |
| Chronic Toxicity | Rat | Oral | Data not available | mg/kg/day |
| Dog | Oral | Data not available | mg/kg/day |
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound are not fully described in the available literature. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.
Receptor Binding Assays
-
Objective: To determine the affinity of this compound for various neurotransmitter receptors.
-
General Protocol:
-
Tissue Preparation: Homogenization of specific brain regions (e.g., cortex, hippocampus, striatum) from preclinical species (e.g., rats, mice) in an appropriate buffer.
-
Radioligand Incubation: Incubation of the membrane homogenates with a specific radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) in the presence of varying concentrations of this compound.
-
Separation: Separation of bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculation of the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.
-
In Vivo Behavioral Models of Anxiety
-
Elevated Plus-Maze:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Animals are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and entries into the open arms.
-
-
Vogel Conflict Test:
-
Apparatus: A chamber with a drinking spout.
-
Procedure: Water-deprived rats are allowed to drink from the spout. After a certain number of licks, a mild electric shock is delivered through the spout. Anxiolytic drugs increase the number of shocks the animals are willing to take to drink.
-
Signaling Pathways and Experimental Workflows
Binospirone's Action on the 5-HT1A Receptor Signaling Pathway
The diagram below illustrates the differential effects of binospirone on presynaptic and postsynaptic 5-HT1A receptor signaling pathways.
Caption: Binospirone's dual action on 5-HT1A receptor signaling pathways.
Experimental Workflow for In Vivo Assessment of Anxiolytic Activity
The following diagram outlines a typical experimental workflow for evaluating the anxiolytic potential of a compound like this compound in a preclinical setting.
Caption: A typical experimental workflow for in vivo anxiolytic assessment.
Conclusion
This compound is a selective 5-HT1A receptor ligand with a unique pharmacological profile of presynaptic partial agonism and postsynaptic antagonism.[1] Preclinical studies in animal models have suggested its potential as an anxiolytic agent. However, a comprehensive public database of its quantitative preclinical data, including detailed receptor binding affinities, functional potencies, and a full ADME-Tox profile, is currently lacking. Further research and publication of these data would be invaluable for a more complete understanding of binospirone's therapeutic potential and for guiding future drug development efforts in the field of anxiety and other neuropsychiatric disorders.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Binospirone Mesylate
A-12345
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Binospirone mesylate is an anxiolytic agent belonging to the azapirone class of drugs. While specific preclinical data for this compound is limited, its mechanism of action and in vivo effects can be largely understood through the extensive research conducted on its close analog, buspirone.[1][2][3][4][5] This document provides detailed protocols for in vivo experimental evaluation of this compound, leveraging established methodologies for buspirone to assess its anxiolytic potential. The protocols described herein are intended for use by researchers, scientists, and drug development professionals.
Buspirone, and by extension binospirone, primarily exerts its anxiolytic effects through its activity as a partial agonist at serotonin 5-HT1A receptors.[1][6][7][8] It also exhibits a weaker antagonist activity at dopamine D2 receptors.[6][9] This unique pharmacological profile distinguishes it from benzodiazepines, as it does not produce significant sedation, muscle relaxation, or have a high potential for dependence.[4][10][11]
Mechanism of Action
This compound is understood to act primarily on the serotonergic and dopaminergic systems.
-
Serotonin 5-HT1A Receptor Partial Agonist: Binospirone acts as a partial agonist at postsynaptic 5-HT1A receptors and as a full agonist at presynaptic 5-HT1A autoreceptors.[7][8] The initial activation of presynaptic autoreceptors leads to a decrease in serotonin release. However, with chronic administration, these autoreceptors are thought to desensitize, resulting in an overall enhancement of serotonergic neurotransmission.[7]
-
Dopamine D2 Receptor Antagonist: Binospirone also demonstrates antagonist activity at D2, D3, and D4 dopamine receptors.[6][12] Its effect is more pronounced on presynaptic autoreceptors at lower doses, which can lead to an increase in dopamine release.[12] At higher doses, it may also block postsynaptic D2 receptors.[12]
The interplay between these two neurotransmitter systems is believed to be central to the anxiolytic effects of binospirone.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways modulated by this compound.
In Vivo Experimental Protocols
The following protocols are designed to assess the anxiolytic effects of this compound in rodent models.
General Experimental Workflow
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model for assessing anxiety-like behavior in rodents.[13][14] The test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus
-
Video tracking software
-
This compound
-
Vehicle (e.g., saline, distilled water with a solubilizing agent)
-
Animal subjects (mice or rats)
Protocol:
-
Animal Acclimatization: Allow animals to acclimatize to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., oral - p.o.) 30-60 minutes prior to testing.
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Analyze the video recordings to determine the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
Expected Results: Anxiolytic compounds like buspirone are expected to increase the time spent and the number of entries into the open arms, without significantly affecting total locomotor activity.[15][16][17]
Fear Conditioning Test
The fear conditioning test assesses fear-associated learning and memory.[18][19]
Materials:
-
Fear conditioning chamber with a grid floor for delivering footshocks
-
Sound-attenuating isolation cubicle
-
Video camera and software for recording and analyzing freezing behavior
-
This compound
-
Vehicle
-
Animal subjects (mice or rats)
Protocol:
-
Habituation (Day 1): Place the animal in the conditioning chamber for a set period (e.g., 5 minutes) to habituate to the environment.
-
Conditioning (Day 2):
-
Place the animal in the conditioning chamber.
-
After a baseline period (e.g., 2 minutes), present a neutral conditioned stimulus (CS), such as a tone (e.g., 30 seconds, 80 dB).
-
Co-terminate the CS with a mild, brief footshock (unconditioned stimulus, US; e.g., 2 seconds, 0.5 mA).
-
Repeat the CS-US pairing for a predetermined number of trials (e.g., 3-5 times) with an inter-trial interval.
-
-
Contextual Fear Test (Day 3):
-
Administer this compound or vehicle 30-60 minutes before the test.
-
Place the animal back into the same conditioning chamber (the context).
-
Record freezing behavior for a set period (e.g., 5 minutes).
-
-
Cued Fear Test (Day 4):
-
Administer this compound or vehicle 30-60 minutes before the test.
-
Place the animal in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
After a baseline period, present the CS (the tone) and record freezing behavior.
-
Data Analysis: The primary measure is the percentage of time the animal spends freezing (immobility except for respiratory movements).
Expected Results: Anxiolytic drugs like buspirone have been shown to reduce the freezing response in both the contextual and cued fear tests, indicating a decrease in fear expression.[15][20]
Data Presentation
The following tables provide examples of how quantitative data from in vivo experiments with buspirone, as a proxy for this compound, can be presented.
Table 1: Effects of Buspirone in the Elevated Plus Maze Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (% of total) | Open Arm Entries (% of total) | Total Distance Traveled (cm) |
| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.4 | 2500 ± 150 |
| Buspirone | 0.5 | 20.1 ± 2.5 | 25.8 ± 4.1 | 2450 ± 180 |
| Buspirone | 2 | 28.7 ± 3.0 | 35.1 ± 4.5 | 2550 ± 160 |
| Buspirone | 10 | 18.5 ± 2.8 | 22.3 ± 3.9 | 2300 ± 200 |
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data are hypothetical and based on trends reported in the literature.[15]
Table 2: Effects of Buspirone on Freezing Behavior in the Fear Conditioning Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Contextual Freezing (%) | Cued Freezing (%) |
| Vehicle | - | 65.4 ± 5.2 | 70.1 ± 4.8 |
| Buspirone | 0.5 | 50.1 ± 6.1 | 55.3 ± 5.9 |
| Buspirone | 1.5 | 35.8 ± 4.9 | 40.2 ± 5.3 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and based on trends reported in the literature.[20]
Conclusion
The in vivo experimental protocols and application notes provided here offer a comprehensive framework for the preclinical evaluation of this compound's anxiolytic properties. By utilizing established models such as the elevated plus maze and fear conditioning tests, researchers can effectively characterize the behavioral effects of this compound. The provided diagrams and data tables serve as a guide for visualizing its mechanism of action and presenting experimental findings in a clear and structured manner. It is important to note that while buspirone serves as a valuable surrogate for preliminary studies, further investigations are necessary to fully elucidate the specific pharmacological profile of this compound.
References
- 1. Buspirone, a new approach to the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological and clinical effects of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of buspirone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. droracle.ai [droracle.ai]
- 10. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Clinical studies of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elevated plus maze protocol [protocols.io]
- 15. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 5-HT1A agonists disrupt memory of fear conditioning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Buspirone attenuates conditioned fear-induced c-Fos expression in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Binospirone Mesylate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of binospirone mesylate (buspirone) in preclinical rodent models of anxiety, depression, and psychosis. The following sections detail recommended dosage ranges, administration protocols, and methodologies for key behavioral assays.
Mechanism of Action
This compound's active component, buspirone, exerts its pharmacological effects primarily through its interaction with serotonin and dopamine receptors. It acts as a partial agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors.[1][2] This dual action is thought to underlie its anxiolytic, antidepressant, and antipsychotic properties.
Data Presentation: Dosage Summary
The following tables summarize effective dosage ranges of this compound (reported as buspirone) for various rodent models and behavioral paradigms. Dosages can vary based on the specific strain, age, and sex of the animal, as well as the experimental conditions.
Table 1: this compound Dosage in Mouse Models
| Indication/Model | Strain | Administration Route | Dosage Range (mg/kg) | Observed Effects |
| Anxiety | CD-1 | Intraperitoneal (i.p.) | 0.5 - 10 | Anxiolytic-like effects in the elevated plus maze at 2 mg/kg.[3] |
| Anxiety | C57BL/6J | Intraperitoneal (i.p.) | 5 | Increased immobility in the forced swim test, suggesting anxiolytic activity in a withdrawal model.[4] |
| Depression | C57BL/6J | Intraperitoneal (i.p.) | 5 | Reverses fentanyl withdrawal-induced increases in swimming behavior in the forced swim test. |
| Psychosis (MK-801 induced) | Wild Type | Intraperitoneal (i.p.) | 3 | Blocked MK-801-induced prepulse inhibition disruption. |
Table 2: this compound Dosage in Rat Models
| Indication/Model | Strain | Administration Route | Dosage Range (mg/kg) | Observed Effects |
| Anxiety | Long-Evans | Oral (p.o.) | 0.03 - 0.3 | Anxiolytic activity in the elevated plus-maze.[5] |
| Anxiety | Wistar | Intraperitoneal (i.p.) | 3 | Reduced anxiety-related behaviors. |
| Depression | Sprague-Dawley | Intraperitoneal (i.p.) / Oral (p.o.) | 1 (i.p., daily for 14 days) | Reversed reduction in hippocampal serotonin levels in socially isolated rats.[6] |
| Psychosis | N/A | N/A | N/A | Data not readily available in the provided search results. |
Experimental Protocols
Drug Preparation and Administration
Vehicle Selection: Buspirone hydrochloride, the active moiety in this compound, is soluble in saline. For oral administration, it can be dissolved or suspended in an aqueous vehicle containing 0.5% (w/v) methylcellulose.
Intraperitoneal (i.p.) Injection Protocol:
-
Prepare a stock solution of this compound in sterile saline to the desired concentration.
-
Weigh the animal to determine the correct volume for injection.
-
Gently restrain the mouse or rat, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the calculated volume of the drug solution.
-
Return the animal to its home cage and monitor for any adverse reactions.
Oral Gavage (p.o.) Protocol:
-
Prepare a solution or suspension of this compound in the chosen vehicle.
-
Measure the correct volume based on the animal's weight.
-
Gently restrain the animal and insert a gavage needle into the esophagus.
-
Slowly administer the drug solution.
-
Carefully remove the gavage needle.
-
Return the animal to its home cage and observe for any signs of distress.
Key Behavioral Assays
The EPM test is used to assess anxiety-like behavior in rodents.[7] The maze consists of two open arms and two enclosed arms, elevated from the floor.[8] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Protocol:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle at the predetermined time before testing (e.g., 30 minutes for i.p. injection).
-
Place the animal in the center of the maze, facing one of the closed arms.
-
Allow the animal to explore the maze for a 5-minute period.[7]
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
After each trial, clean the maze with 70% ethanol to remove any olfactory cues.
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms as measures of anxiety.
The FST is a common behavioral despair test used to screen for antidepressant-like activity.[9] Antidepressant treatments are expected to decrease the duration of immobility.
Protocol:
-
Fill a transparent cylindrical container with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.[9]
-
Administer this compound or vehicle prior to the test.
-
Gently place the animal into the water.
-
The test is typically conducted in two sessions. A 15-minute pre-test session on day one, followed by a 5-minute test session on day two.[10]
-
During the test session, record the duration of immobility (the time the animal spends floating with only minor movements to keep its head above water).[9]
-
After the test, remove the animal from the water, dry it with a towel, and return it to a heated cage to prevent hypothermia.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
The PPI test is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia and can be modeled in rodents.[11] A weaker prestimulus (prepulse) should inhibit the startle response to a subsequent strong stimulus (pulse). Antipsychotic drugs are expected to reverse deficits in PPI.
Protocol:
-
Place the animal in a startle chamber.
-
Allow for a 5-10 minute acclimation period with background white noise.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 75-90 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Administer this compound or vehicle before the test session.
-
The startle response (a whole-body flinch) is measured by a sensor platform.
-
Calculate the percentage of PPI for each prepulse intensity: (%PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100).
-
An increase in %PPI in a model with a deficit indicates a potential antipsychotic effect.[12]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of binospirone and a typical experimental workflow.
Caption: Binospirone's partial agonism on 5-HT1A receptors leads to neuronal inhibition.
Caption: Binospirone antagonizes D2 receptors, modulating dopaminergic signaling.
References
- 1. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 2. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic Effects of Buspirone and MTEP in the Porsolt Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychogenics.com [psychogenics.com]
Application Notes and Protocols for Binospirone Mesylate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of binospirone mesylate solutions for in vitro cell culture experiments. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results.
Introduction
Binospirone is a potent and selective ligand for the serotonin 5-HT1A and dopamine D2 receptors. It acts as a partial agonist at presynaptic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors, while also exhibiting antagonist activity at D2 autoreceptors. This dual-action mechanism makes binospirone a valuable tool for investigating the roles of serotonergic and dopaminergic signaling in various cellular processes, including neuronal function, cell survival, and inflammation.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the solubility of the closely related salt, buspirone hydrochloride, in common laboratory solvents. This information can be used as a guide for preparing this compound solutions.
| Solvent | Solubility (Buspirone HCl) | Concentration (mM) | Notes |
| DMSO | 84 mg/mL | 199.07 mM | Recommended for preparing high-concentration stock solutions. |
| Water | 84 mg/mL | 199.07 mM | May require pH adjustment for complete dissolution. |
| Ethanol | 36 mg/mL | 85.31 mM | Can be used as an alternative to DMSO. |
Data is for Buspirone HCl (MW: 421.96 g/mol ) and serves as a strong proxy for this compound.
Stability and Storage
This compound solutions are susceptible to degradation. Proper storage is essential to maintain the integrity of the compound.
| Condition | Storage Vehicle | Stability | Recommendation |
| Stock Solution (-20°C) | Glass Vials | Stable for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution (4°C) | Glass Vials | Stable for up to 1 month | For short-term storage. Protect from light. |
| Diluted in Media (37°C) | Cell Culture Plates | Use immediately | Prepare fresh dilutions for each experiment. |
| Light Exposure | All | Degradation may occur | Store solutions in amber vials or protect from light. |
| Humidity | Solid Form | Can promote degradation | Store solid compound in a desiccator. |
Signaling Pathways
This compound exerts its effects primarily through the 5-HT1A and Dopamine D2 receptors. Understanding the downstream signaling cascades is crucial for experimental design and data interpretation.
Caption: Binospirone's dual-action signaling mechanism.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
0.22 µm syringe filter (PTFE membrane recommended for DMSO)
-
Sterile syringes
Procedure:
-
Perform all steps in a sterile biosafety cabinet using aseptic technique.
-
Calculate the mass of this compound required to make a 10 mM stock solution (Molar Mass of Binospirone: 385.5 g/mol ).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile, amber glass vial.
-
Add the required volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Sterilize the solution by filtering it through a 0.22 µm PTFE syringe filter into a new sterile, amber glass vial.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the compound name, concentration, date, and store at -20°C, protected from light.
Determining Optimal Working Concentration
The optimal concentration of this compound will vary depending on the cell type and the biological question being investigated. A dose-response experiment is recommended to determine the effective concentration range for your specific cell line.
Experimental Workflow:
Caption: Workflow for determining optimal concentration.
Recommended Concentration Range for Initial Screening: Based on published studies with buspirone, a starting range of 0.1 µM to 100 µM is recommended for most cell lines. For some specific assays, concentrations up to 300 µM have been used.[1][2]
Protocol for Treating Cells with this compound
Materials:
-
Cultured cells in multi-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Sterile, disposable serological pipettes and pipette tips
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a series of intermediate dilutions of the stock solution in complete cell culture medium. Note: To avoid precipitation and solvent toxicity, ensure the final concentration of DMSO in the culture medium is less than 0.5%, and ideally below 0.1%.
-
Remove the existing medium from the cells.
-
Add the medium containing the desired final concentration of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Return the plate to the incubator and culture for the desired experimental duration.
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitation in stock solution | Exceeded solubility limit; improper storage. | Warm the solution gently (37°C). If precipitation persists, prepare a fresh stock solution. Ensure storage at -20°C in a non-frost-free freezer. |
| Precipitation upon dilution in media | Poor aqueous solubility of the compound. | Prepare intermediate dilutions in serum-free media before adding to complete media. Ensure the final DMSO concentration is low. |
| High cell death in vehicle control | DMSO toxicity. | Reduce the final concentration of DMSO in the culture medium to ≤ 0.1%. |
| Inconsistent results | Degradation of the compound; improper pipetting. | Prepare fresh dilutions for each experiment. Use calibrated pipettes and ensure proper mixing. |
References
Administration of Binospirone Mesylate in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of binospirone mesylate in animal studies, drawing from preclinical research to guide experimental design and execution. The following sections detail the pharmacological profile of binospirone, established protocols for its use in various animal models, and key quantitative data from pharmacokinetic, pharmacodynamic, and toxicological studies.
Pharmacological Profile
Binospirone, an azapirone anxiolytic, primarily exerts its effects through its high affinity for serotonin receptor subtype 5-HT1A, where it acts as a partial agonist.[1][2] Its mechanism of action also involves complex interactions with dopamine D2-like receptors, including antagonism at D3 and D4 receptors.[1] This unique pharmacological profile contributes to its anxiolytic properties with a reduced side-effect profile compared to traditional benzodiazepines, notably lacking significant sedative, muscle relaxant, or addictive properties.[3][4] Binospirone is metabolized to an active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), which also contributes to its overall pharmacological effect.[5][6]
Mechanism of Action: Signaling Pathway
The primary mechanism of binospirone involves the activation of 5-HT1A receptors. As a partial agonist, it modulates serotonergic activity. At presynaptic 5-HT1A autoreceptors in the raphe nuclei, it inhibits serotonin synthesis and release. At postsynaptic 5-HT1A heteroreceptors, particularly in the hippocampus, it mimics the effects of serotonin.[2]
Caption: Binospirone's dual action on presynaptic and postsynaptic 5-HT1A receptors.
Experimental Protocols
Anxiolytic Activity Assessment: Elevated Plus-Maze (EPM)
The Elevated Plus-Maze is a widely used behavioral assay to assess anxiety in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneally, i.p.).
-
After a specific pre-treatment time (e.g., 30 minutes, 2 hours, or 4 hours), place the animal in the center of the maze, facing an open arm.[7]
-
Allow the animal to explore the maze for a set duration (typically 5 minutes).
-
Record behavioral parameters, including the number of entries into and the time spent in the open and closed arms.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries. Locomotor activity should also be assessed to rule out confounding effects.[7]
Caption: Workflow for assessing anxiolytic effects using the Elevated Plus-Maze.
Post-Traumatic Stress Disorder (PTSD) Model Assessment
Animal models of PTSD, such as the single prolonged stress (mSPS) protocol, can be used to evaluate the therapeutic potential of binospirone.
-
Animal Model: Adult male CD-1 mice.[1]
-
PTSD Induction (mSPS): A protocol involving a sequence of stressors to induce PTSD-like behaviors.
-
Drug Administration:
-
Behavioral Testing:
-
Data Analysis: A reduction in freezing behavior in the fear conditioning test and an increase in open-arm exploration in the EPM suggest positive effects of binospirone.[1]
Pharmacokinetic (PK) Studies
PK studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of binospirone.
-
Administration Routes and Doses:
-
Sample Collection:
-
Analytical Method:
-
Plasma concentrations of binospirone and its metabolite 1-PP are determined using a validated method such as LC/tandem mass spectrometry.[9]
-
-
Data Analysis:
-
Pharmacokinetic parameters including Cmax (maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated.[9]
-
Quantitative Data Summary
Pharmacokinetic Parameters
| Species | Dose & Route | Compound | Cmax | AUC | t1/2 | Clearance | Reference |
| Rat | 5 mg/kg, i.v. | Binospirone | - | - | 25 min | 13.1 ml/min | [6] |
| Rat | 15 mg/kg, i.v. | Binospirone | - | - | 25 min | 13.1 ml/min | [6] |
| Rat | - | 1-PP | - | - | 79 min | 8.2 ml/min | [6] |
| Rhesus Monkey | 12.5-50 mg/kg, Oral | Binospirone | Dose-proportional on Day 1 | Dose-proportional on Day 1 | - | - | [8] |
| Rhesus Monkey | 12.5-50 mg/kg, Oral | 1-PP | Dose-proportional | Dose-proportional | - | - | [8] |
Note: In Rhesus monkeys, dose proportionality for binospirone was not observed on day 7, with a significant accumulation factor for both Cmax and AUC.[8]
Behavioral Efficacy Dosages
| Animal Model | Behavioral Test | Effective Dose(s) | Route | Observed Effect | Reference |
| Mouse (CD-1) | Elevated Plus-Maze | 2 mg/kg | i.p. | Anxiolytic-like effect | [1] |
| Mouse (CD-1) | Fear Conditioning | 0.5, 2, 10 mg/kg | i.p. | Dose-dependent decrease in freezing | [1] |
| Rat | Elevated Plus-Maze | 3 mg/kg | - | Increased open arm exploration | [7] |
| Rat | Pain Threshold | 1.0 & 2.0 mg/kg | i.p. | Increased pain threshold (analgesic) | [10] |
| Rat | Learning & Memory | 0.1 & 0.3 mg/kg | i.p. | Improved acquisition and retention | [10] |
Acute Toxicity Data (LD50)
The following data pertains to buspirone hydrochloride.
| Species | Route | LD50 (mg/kg) | Reference |
| Mouse | Oral | 670 (Male), 600 (Female) | [11] |
| Mouse | Subcutaneous | 340 (Male), 360 (Female) | [11] |
| Mouse | Intravenous | 54 (Male), 61 (Female) | [11] |
| Rat | Oral | 640 (Male), 560 (Female) | [11] |
| Rat | Subcutaneous | 340 (Male & Female) | [11] |
| Rat | Intravenous | 78 (Male), 80 (Female) | [11] |
| Dog | Oral | >160 | [11] |
Toxic signs observed at high doses included decreased activity, convulsions, salivation, and tremors. The cause of death was generally attributed to respiratory insufficiency.[11]
Important Considerations
-
Salt Form: The specific salt form of binospirone (e.g., mesylate vs. hydrochloride) should be noted, as it can influence solubility and pharmacokinetic properties. The majority of published literature refers to buspirone hydrochloride.[11]
-
Vehicle: The vehicle used to dissolve or suspend this compound for administration should be appropriate for the route of administration and non-toxic to the animal model.
-
Acclimation: Animals should be properly acclimated to the laboratory environment and handling procedures to minimize stress-induced variability in behavioral assays.
-
Species Differences: Pharmacokinetic and pharmacodynamic properties of binospirone can vary significantly between species.[5]
-
Caution in Use: Binospirone should be used with caution in animals with liver or kidney disease, as this may alter its clearance.[5][12] It is also not recommended for use in pregnant or lactating animals due to a lack of sufficient safety data.[12]
References
- 1. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buspirone Hydrochloride (Buspar) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. Effects of buspirone on fixed interval responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of social factors on the anxiolytic efficacy of buspirone in male rats, male mice, and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of buspirone following oral administration to rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of buspirone extended-release tablets: a single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Acute toxicity study of buspirone hydrochloride in mice, rats and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buspirone | VCA Animal Hospitals [vcahospitals.com]
Application Notes and Protocols for the Quantification of Binospirone Mesylate
These application notes provide detailed methodologies for the quantitative analysis of Binospirone Mesylate in pharmaceutical formulations and biological matrices. The following protocols are intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of binospirone.[1][2] This method offers excellent specificity and precision.[1]
Quantitative Data Summary
| Parameter | HPLC Method 1 (Bulk Drug) | HPLC Method 2 (Plasma) |
| Linearity Range | 5 - 200 ng/µL[3] | 20.0 - 5000 ng/mL[4] |
| Limit of Quantification (LOQ) | 2.5 ng/µL[3] | - |
| Limit of Detection (LOD) | - | 6.51 ng/mL[4] |
| Accuracy | Acceptable values reported[3] | 89.2 - 108%[4] |
| Precision (Intra-assay %RSD) | ≤ 0.38%[3] | ≤ 14.6%[4] |
| Precision (Inter-day %RSD) | ≤ 0.80%[3] | - |
| Column | Ultrasphere C18[3] | Kinetex® C8[4] |
| Mobile Phase | Gradient with monobasic potassium phosphate buffer (pH 6.9) and acetonitrile-methanol mixture (13:17)[3] | Isocratic with acetonitrile and 10-mM potassium phosphate buffer (pH 6.0)[4] |
| Detection | Photodiode Array (PDA) at 244 and 210 nm[3] | Fluorescence at λex/λem = 237/380 nm[4] |
Experimental Protocol: Stability-Indicating HPLC Method for Bulk Drug
This method is designed to separate binospirone from its potential degradation products, making it suitable for stability studies.[3]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Water (HPLC grade)
-
Excipients (for specificity studies)
2. Chromatographic Conditions:
-
Column: Ultrasphere C18, heated to 40°C[3]
-
Mobile Phase: A gradient program utilizing:
-
A: Monobasic potassium phosphate buffer (pH 6.9)
-
B: Acetonitrile-methanol mixture (13:17)
-
-
Gradient Program:
-
Start with 35% B for 5 minutes.
-
Increase to 54% B over 5.5 minutes.[3]
-
-
Flow Rate: Not specified, typically 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector monitoring at 244 nm and 210 nm.[3]
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare a series of working standard solutions by diluting the stock solution to cover the linearity range (e.g., 5 to 200 ng/µL).[3]
4. Sample Preparation (Forced Degradation Samples):
-
Subject this compound to stress conditions such as heat, light, acid/base hydrolysis, and oxidation to generate degradation products.[3]
-
Dissolve the stressed samples in the mobile phase to a known concentration.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of binospirone in the samples from the calibration curve.
Experimental Workflow: HPLC Analysis
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. Stability-indicating high-performance liquid chromatographic assay of buspirone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of HPLC Method for the Determination of Buspirone in Rat Plasma Using Fluorescence Detection and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Anxiety Models in Mice with Buspirone Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing buspirone mesylate, a non-benzodiazepine anxiolytic, for studying anxiety-related behaviors in mouse models. This document details the mechanism of action, experimental protocols for key behavioral assays, and a summary of quantitative data from preclinical studies.
Introduction
Buspirone is an anxiolytic agent primarily used to treat generalized anxiety disorder.[1] Its unique pharmacological profile, distinct from classic benzodiazepines, makes it a valuable tool for investigating the neurobiology of anxiety.[1] Buspirone's mechanism of action is principally mediated through its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[2][3] It also exhibits a weaker antagonist activity at dopamine D2 receptors.[2][4] This document outlines the application of buspirone mesylate in established mouse models of anxiety, providing detailed protocols and expected outcomes to guide researchers in their study design.
Mechanism of Action: 5-HT1A Receptor Signaling
Buspirone's anxiolytic effects are primarily attributed to its modulation of the serotonergic system through 5-HT1A receptors. These receptors are G-protein coupled and, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization and reduced neuronal firing. Buspirone acts as a full agonist at presynaptic 5-HT1A autoreceptors, which are located on serotonergic neurons in the raphe nuclei. This initially reduces serotonin release. However, with chronic administration, these autoreceptors are thought to desensitize, leading to an overall increase in serotonergic neurotransmission. At postsynaptic 5-HT1A receptors, located in brain regions like the hippocampus, amygdala, and cortex, buspirone acts as a partial agonist, further modulating serotonergic activity.[3]
Data Presentation: Summary of Quantitative Effects
The following tables summarize the quantitative effects of buspirone mesylate in various mouse models of anxiety. Dosages are typically administered via intraperitoneal (i.p.) injection.
Table 1: Effects of Buspirone in the Elevated Plus-Maze (EPM)
| Dose (mg/kg, i.p.) | Mouse Strain | Effect on Open Arm Time/Entries | Citation |
| 2.0 | CD-1 | Anxiolytic-like effect observed.[2] | [2] |
| 2.0, 4.0 | Not Specified | Increased percentage of entries and time spent in open arms in control mice.[5] | [5] |
| 2.5, 5.0 | High- and low-anxiety inbred strains | No prevention of the gradual decrease in open-arm exploration with chronic treatment.[6] | [6] |
| 1.25 (acute) | DBA | Selective reduction in risk assessment behaviors.[7] | [7] |
| 1.25 (chronic) | DBA | Reduced open arm entries.[7] | [7] |
Table 2: Effects of Buspirone in the Open Field Test (OFT)
| Dose (mg/kg, i.p.) | Mouse Strain | Effect on Center Time / Locomotion | Citation |
| 8.0 | Not Specified | Inhibited locomotion in control animals.[5] | [5] |
| 1, 3, 10 | C57BL/6 | High dosages prevented behavioral deficits caused by rotenone.[8] | [8] |
| 5.0 | Anxious (AX) mice | Increased time spent in the center.[9] | [9] |
Table 3: Effects of Buspirone in the Fear Conditioning Test
| Dose (mg/kg, i.p.) | Mouse Strain | Effect on Freezing Behavior | Citation |
| 0.5, 2, 10 | CD-1 | Dose-dependently decreased exaggerated freezing response.[2] | [2] |
| Not Specified | Not Specified | Disrupted retention of fear conditioning when administered before the conditioning session.[10] | [10] |
Experimental Protocols
Detailed methodologies for the key behavioral assays used to evaluate the anxiolytic effects of buspirone mesylate are provided below.
Elevated Plus-Maze (EPM)
The EPM test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[11]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms (with high walls), elevated from the floor.[11]
-
The maze is typically made of a non-reflective material.
Procedure:
-
Administer buspirone mesylate (or vehicle control) intraperitoneally to the mice and allow for a pre-treatment period (typically 30 minutes).
-
Place the mouse in the center of the maze, facing one of the open arms.[11]
-
Allow the mouse to explore the maze for a 5-minute session.[11]
-
Record the session using a video camera positioned above the maze.
-
After the session, return the mouse to its home cage.
-
Clean the maze thoroughly between each trial to eliminate olfactory cues.[11]
Data Analysis:
-
Time spent in the open arms versus the closed arms.[11]
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Apparatus:
-
A square or circular arena with high walls to prevent escape.
-
The arena floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Administer buspirone mesylate (or vehicle control) i.p. and allow for a pre-treatment period.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a predetermined duration (typically 5-10 minutes).
-
Record the session with an overhead video camera.
-
After the session, return the mouse to its home cage.
-
Clean the arena thoroughly between trials.
Data Analysis:
-
Time spent in the center zone versus the peripheral zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
An increase in the time spent in the center zone is indicative of an anxiolytic effect.
Fear Conditioning Test
This paradigm assesses fear-associated learning and memory.[12]
Apparatus:
-
A conditioning chamber equipped with a grid floor for delivering a mild footshock (unconditioned stimulus, US), a speaker for an auditory cue (conditioned stimulus, CS), and a video camera.[12]
Procedure:
-
Conditioning Phase:
-
Place the mouse in the conditioning chamber and allow for a habituation period.
-
Present the CS (e.g., a tone) for a specific duration (e.g., 20 seconds).[12]
-
Co-terminate the CS with a mild footshock (US; e.g., 0.4 mA for 1 second).[12]
-
Administer buspirone mesylate or vehicle before this session to test its effect on fear acquisition.
-
-
Contextual Fear Test:
-
24 hours after conditioning, place the mouse back into the same chamber (context) without presenting the CS or US.
-
Record the amount of time the mouse spends "freezing" (complete immobility except for respiration) as a measure of contextual fear memory.
-
-
Cued Fear Test:
-
A few hours after the contextual test, place the mouse in a novel chamber with different contextual cues.[12]
-
After a habituation period, present the CS (the tone) without the US.
-
Record freezing behavior as a measure of cued fear memory.
-
Administer buspirone mesylate or vehicle before the contextual or cued fear tests to assess its effect on the expression of fear.
-
Data Analysis:
-
Percentage of time spent freezing during the contextual and cued fear tests.
-
A decrease in freezing behavior is indicative of an anxiolytic or fear-reducing effect.
References
- 1. Exploring Serotonin-1A receptor function in the effects of buspirone on cognition by molecular receptor expression and EEG analytical studies [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. youtube.com [youtube.com]
- 5. The effects of buspirone on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anxiolytic buspirone shifts coping strategy in novel environmental context of mice with different anxious phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-HT1A agonists disrupt memory of fear conditioning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
Application Notes & Protocols: Long-Term Stability of Binospirone Mesylate in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[2] These studies involve exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[2][3]
Data Presentation: Stability of Related Compound (Buspirone HCl)
The following table summarizes the typical degradation behavior of buspirone hydrochloride under various stress conditions, which can be indicative of potential degradation pathways for binospirone mesylate.
Table 1: Summary of Forced Degradation Studies on Buspirone HCl
| Stress Condition | Reagents and Conditions | Observation | Major Degradation Product | Reference |
| Acid Hydrolysis | 0.1 M HCl, heated | Significant degradation | Buspirone Acid Hydrochloride | [2] |
| Base Hydrolysis | 0.1 M NaOH, heated | Significant degradation | Not specified | [2] |
| Oxidation | 3-30% H₂O₂, ambient temp | Degradation observed | Not specified | [2] |
| Thermal Degradation | 70°C, solid state | Decomposition observed | Multiple breakdown products | [4][5] |
| Photodegradation | Exposure to UV/Vis light | Degradation observed | Not specified | [2] |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer
-
pH meter
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Forced degradation chamber (temperature, humidity, and light controlled)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Transfer the stock solution to a vial and expose it to 70°C in a stability chamber for 48 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Control Sample: Prepare a control sample by diluting the stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress conditions.
-
HPLC Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. An example method for a related compound involves a C18 column with a gradient elution using a phosphate buffer and acetonitrile/methanol mixture as the mobile phase, with UV detection at 210 nm and 240 nm.[2][6]
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent drug.
-
Assess peak purity of the binospirone peak in stressed samples to ensure no co-eluting degradation products.
-
Protocol for Long-Term Stability Testing of this compound in Solution
Objective: To evaluate the stability of this compound in a specific solution formulation over an extended period under defined storage conditions.
Materials:
-
This compound solution at the desired concentration and formulation.
-
Stability chambers set to ICH recommended conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).
-
Validated stability-indicating HPLC method.
-
Appropriate container closure system for the solution.
Methodology:
-
Sample Preparation: Prepare a sufficient quantity of the this compound solution and package it in the intended container closure system.
-
Storage Conditions: Place the samples in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Pull samples at the following time points:
-
Initial: 0 months
-
Long-Term: 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 1, 2, 3, and 6 months
-
-
Analytical Testing: At each time point, analyze the samples for the following:
-
Appearance: Visual inspection for color change, clarity, and precipitation.
-
pH: Measure the pH of the solution.
-
Assay: Quantify the concentration of this compound using the validated stability-indicating HPLC method.
-
Degradation Products: Quantify any degradation products observed in the chromatogram.
-
-
Data Analysis:
-
Tabulate the results for each storage condition and time point.
-
Evaluate any trends in the data, such as a decrease in the assay value or an increase in degradation products over time.
-
Determine the shelf-life of the product based on the time it takes for the assay value to drop below a specified limit (e.g., 90% of the initial concentration) or for a degradation product to exceed its specification.
-
Mandatory Visualizations
Signaling Pathway of Binospirone
Caption: Mechanism of action for this compound.
Experimental Workflow for Long-Term Stability Study
Caption: Workflow for a long-term stability study.
References
- 1. Binospirone - Wikipedia [en.wikipedia.org]
- 2. Stability-indicating high-performance liquid chromatographic assay of buspirone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Stability-indicating high-performance liquid chromatographic assay of buspirone HCl. | Semantic Scholar [semanticscholar.org]
- 4. Kinetics of thermal decomposition of buspirone hydrochloride in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatographic method for the analysis of buspirone HCl and its potential impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-HT1A Receptor PET Imaging
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of our last update, there is no publicly available scientific literature detailing the use of binospirone mesylate as a radiotracer for Positron Emission Tomography (PET) imaging studies. The following application notes and protocols are based on established methodologies for PET imaging of the serotonin 1A (5-HT1A) receptor, utilizing well-characterized radiotracers. While this compound is a 5-HT1A receptor partial agonist, its suitability and specific parameters as a PET tracer would require dedicated research and validation. The information provided herein serves as a general guide for researchers interested in the PET imaging of 5-HT1A receptors. For comparative purposes, some data related to buspirone, a structurally similar compound that has been studied with PET, is included.
Introduction to 5-HT1A Receptor PET Imaging
The serotonin 1A (5-HT1A) receptor is a crucial target in neuroscience research and drug development, implicated in the pathophysiology of various neuropsychiatric disorders such as anxiety, depression, and schizophrenia.[1][2] Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the in vivo quantification and visualization of 5-HT1A receptors in the brain.[1][2] By using radiolabeled ligands (radiotracers) that specifically bind to these receptors, PET studies can provide valuable information on receptor density, occupancy by therapeutic drugs, and changes in receptor expression associated with disease progression or treatment.[2][3]
A variety of radioligands have been developed for PET imaging of 5-HT1A receptors, with antagonists like [¹¹C]WAY-100635 and [¹⁸F]MPPF being the most extensively used and validated in human studies.[3] Agonist radiotracers are also of interest as they may provide insights into the functional state of the receptor.[3]
5-HT1A Receptor Signaling Pathway
This compound acts as a partial agonist at the 5-HT1A receptor. Understanding the downstream signaling cascade is essential for interpreting PET imaging results in the context of functional receptor engagement. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gαi/o proteins.
Experimental Protocols
Radiosynthesis of a Hypothetical [¹¹C]Binospirone
This protocol is a generalized procedure for the ¹¹C-methylation of a suitable precursor to yield a hypothetical [¹¹C]binospirone. The actual synthesis would depend on the availability of a precursor with a suitable functional group (e.g., a desmethyl-binospirone).
Materials:
-
[¹¹C]CO₂ produced from a cyclotron.
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent.
-
Hydriodic acid (HI) or triflic anhydride.
-
Desmethyl-binospirone precursor.
-
Anhydrous solvent (e.g., DMF or DMSO).
-
Base (e.g., NaOH or K₂CO₃).
-
HPLC system with a semi-preparative column and a radiation detector.
-
Solid-phase extraction (SPE) cartridge (e.g., C18).
-
Sterile water for injection, USP.
-
Ethanol, USP.
Procedure:
-
Production of [¹¹C]CH₃I or [¹¹C]CH₃OTf:
-
[¹¹C]CO₂ is trapped and converted to [¹¹C]CH₄.
-
[¹¹C]CH₄ is then reacted with iodine in the gas phase to produce [¹¹C]CH₃I.
-
Alternatively, [¹¹C]CH₃I can be passed through a silver triflate column to generate the more reactive [¹¹C]CH₃OTf.
-
-
Radiolabeling Reaction:
-
The desmethyl-binospirone precursor (1-2 mg) is dissolved in an anhydrous solvent in a reaction vessel.
-
A suitable base is added to the precursor solution.
-
[¹¹C]CH₃I or [¹¹C]CH₃OTf is bubbled through the reaction mixture.
-
The reaction vessel is heated (e.g., 80-120 °C) for a short period (e.g., 5-10 minutes).
-
-
Purification:
-
The reaction mixture is quenched and injected onto a semi-preparative HPLC system.
-
The fraction corresponding to [¹¹C]binospirone is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water.
-
The solution is passed through an SPE cartridge to trap the product and remove the HPLC solvent.
-
The [¹¹C]binospirone is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection.
-
-
Quality Control:
-
Radiochemical purity is determined by analytical HPLC.
-
Molar activity is calculated based on the amount of radioactivity and the mass of the product.
-
The final product is tested for sterility, pyrogenicity, and residual solvents.
-
Preclinical PET Imaging in Rodents
This protocol outlines a typical preclinical PET imaging study to evaluate the in vivo characteristics of a new 5-HT1A radiotracer.
Materials:
-
Anesthetized rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Radiolabeled tracer (e.g., hypothetical [¹¹C]binospirone).
-
PET/CT or PET/MR scanner for small animals.
-
Anesthesia system (e.g., isoflurane).
-
Catheter for intravenous injection.
-
Blocking agents (e.g., a known 5-HT1A antagonist like WAY-100635).
Procedure:
-
Animal Preparation:
-
Animals are fasted overnight to reduce variability in tracer uptake.
-
Anesthesia is induced and maintained throughout the imaging session.
-
A tail vein catheter is inserted for tracer injection.
-
-
PET Scan Acquisition:
-
The animal is positioned in the scanner.
-
A transmission scan (using CT or a rotating radioactive source) is acquired for attenuation correction.
-
The radiotracer is injected as a bolus via the tail vein catheter, and dynamic PET data acquisition is initiated simultaneously.
-
Dynamic scanning is typically performed for 60-90 minutes.
-
-
Blocking Study (for specificity assessment):
-
A separate cohort of animals is pre-treated with a blocking agent (e.g., WAY-100635, 1 mg/kg, i.v.) 15-30 minutes before the injection of the radiotracer.
-
The PET imaging protocol is then repeated as described above.
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed using an appropriate algorithm (e.g., OSEM3D), with corrections for attenuation, scatter, and random coincidences.
-
Regions of interest (ROIs) are drawn on the images corresponding to brain areas with high (e.g., hippocampus, cortex) and low (e.g., cerebellum) 5-HT1A receptor density.
-
Time-activity curves (TACs) are generated for each ROI.
-
Kinetic modeling (e.g., simplified reference tissue model) is applied to the TACs to estimate binding potential (BP_ND_), a measure of receptor availability.
-
Human Biodistribution and Dosimetry Study
This protocol describes a typical study to assess the safety and radiation dose of a new PET tracer in human subjects.[4]
Materials:
-
Healthy human volunteers.
-
Radiolabeled tracer.
-
Whole-body PET/CT scanner.
-
Automated blood sampling system (optional, for arterial input function).
-
Software for dosimetry calculations (e.g., OLINDA/EXM).[4]
Procedure:
-
Subject Preparation:
-
Subjects provide informed consent.
-
A physical examination and review of medical history are performed.
-
Subjects fast for at least 4-6 hours prior to the scan.
-
-
PET/CT Scan Acquisition:
-
The subject is positioned in the scanner.
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
The radiotracer is injected intravenously.
-
A series of whole-body PET scans are acquired at multiple time points over several hours to track the distribution and clearance of the tracer.
-
-
Data Analysis:
-
Regions of interest are drawn over major organs on the co-registered CT images.
-
Time-activity curves are generated for each source organ.
-
The total number of disintegrations in each organ is calculated by integrating the TACs.
-
-
Dosimetry Calculation:
-
The residence times for each organ are entered into dosimetry software (e.g., OLINDA/EXM).
-
The software calculates the absorbed radiation dose for each organ and the effective dose for the whole body.[4]
-
Data Presentation
Quantitative data from PET imaging studies should be summarized in tables for clear comparison.
Table 1: Radiosynthesis and Quality Control of a Hypothetical [¹¹C]Binospirone
| Parameter | Value |
| Radiochemical Yield (decay-corrected) | 15-25% |
| Molar Activity | > 37 GBq/µmol (>1000 Ci/mmol) at end of synthesis |
| Radiochemical Purity | > 98% |
| Synthesis Time | 30-40 minutes |
Table 2: Preclinical in vivo PET Imaging Data in Rodents
| Brain Region | Binding Potential (BP_ND_) - Baseline | Binding Potential (BP_ND_) - Blocked | % Blockade |
| Hippocampus | 2.5 ± 0.4 | 0.2 ± 0.1 | 92% |
| Cortex | 1.8 ± 0.3 | 0.15 ± 0.08 | 91.7% |
| Thalamus | 0.9 ± 0.2 | 0.1 ± 0.05 | 88.9% |
| Cerebellum | (Reference Region) | (Reference Region) | N/A |
Table 3: Estimated Human Radiation Dosimetry for a Hypothetical ¹¹C-labeled Tracer (Based on typical values for ¹¹C-labeled brain tracers[5])
| Organ | Absorbed Dose (µGy/MBq) |
| Brain | 4.5 |
| Lungs | 3.8 |
| Liver | 10.2 |
| Kidneys | 8.5 |
| Bladder Wall | 25.0 |
| Red Marrow | 3.1 |
| Effective Dose (µSv/MBq) | 4.8 |
Mandatory Visualizations
Buspirone PET Studies: A Note on a Related Compound
While no PET studies on this compound have been identified, the structurally and pharmacologically similar drug, buspirone, has been investigated using PET. These studies have primarily focused on its occupancy of dopamine D2/D3 receptors, for which it also has some affinity, and to a lesser extent, its interaction with 5-HT1A receptors.
For instance, a study using the D2/D3 radiotracer [¹¹C]-(+)-PHNO investigated the receptor occupancy of buspirone in humans.[6][7] The results showed that even at high acute doses, buspirone achieved only modest occupancy of D2 and D3 receptors (approximately 25%).[6][7] Another study using the 5-HT1A antagonist radiotracer [¹⁸F]MPPF found no significant reduction in tracer binding after a single 10 mg oral dose of buspirone, suggesting that clinically effective doses of buspirone may correspond to low levels of 5-HT1A receptor occupancy.[8] These findings highlight the importance of conducting specific PET studies for each compound of interest to determine its in vivo binding characteristics.
References
- 1. PET radiotracers for molecular imaging of serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET Tracers for Serotonin Receptors and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards in vivo imaging of functionally active 5-HT1A receptors in schizophrenia: concepts and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution and radiation dosimetry of multiple tracers on total-body positron emission tomography/computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human biodistribution and dosimetry of the D2/3 agonist 11C-N-propylnorapomorphine (11C-NPA) determined from PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying drug-related 5-HT1A receptor occupancy with - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Binospirone Mesylate in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binospirone mesylate, an azapirone derivative, has demonstrated significant therapeutic potential in preclinical models of neuroinflammation. Primarily known for its anxiolytic properties, recent studies have elucidated its potent anti-inflammatory and neuroprotective effects. Binospirone's mechanism of action is multifaceted, primarily attributed to its dual activity as a partial agonist of the serotonin 5-HT1A receptor and a potent antagonist of the dopamine D3 receptor (D3R).[1][2] This unique pharmacological profile allows it to modulate key signaling pathways implicated in the pathogenesis of various neurodegenerative diseases associated with chronic neuroinflammation, such as Parkinson's disease.[1][3][4][5]
These application notes provide a comprehensive overview of the use of this compound in established in vitro and in vivo models of neuroinflammation. Detailed experimental protocols, quantitative data summaries, and visual representations of the underlying signaling pathways are presented to facilitate the design and implementation of further research in this promising area.
Mechanism of Action in Neuroinflammation
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways:
-
Dopamine D3 Receptor (D3R) Antagonism : D3R signaling has been shown to promote neuroinflammation.[3][4][6] By acting as a potent antagonist, binospirone can attenuate microglial activation and the subsequent release of pro-inflammatory cytokines.[1][4][5]
-
Serotonin 5-HT1A Receptor Agonism : Activation of 5-HT1A receptors is also thought to contribute to its anti-inflammatory and neuroprotective properties.[7]
-
Modulation of Inflammatory Pathways : Studies have shown that binospirone can downregulate the NF-κB signaling pathway, a central regulator of inflammation, leading to reduced expression of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and inducible nitric oxide synthase (iNOS).[1][8]
-
Activation of Antioxidant Pathways : Binospirone has been found to upregulate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[8]
-
Inhibition of Pyroptosis : It can also counteract hippocampal pyroptosis by downregulating the NLRP3 inflammasome, ASC, and cleaved-caspase-1.[8]
In Vitro Models of Neuroinflammation
Lipopolysaccharide (LPS)-Stimulated BV-2 Microglial Cells
A widely used in vitro model to study neuroinflammation involves the stimulation of the BV-2 microglial cell line with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS stimulation mimics the inflammatory response of microglia, leading to the production of various pro-inflammatory mediators. Binospirone has been shown to effectively attenuate this response.[1][4]
Quantitative Data Summary: Effect of Binospirone on LPS-Stimulated BV-2 Cells
| Parameter Measured | Model System | Treatment | Result | Reference |
| Nitric Oxide (NO) Release | Wild-type BV-2 cells | LPS (1 µg/mL) + Binospirone (300 µM) for 24h | Significant reduction in LPS-induced NO release | [1][4] |
| NOS2 Gene Expression | Wild-type BV-2 cells | LPS + Binospirone (300 µM) | Counteracted LPS-induced NOS2 expression | [1][2] |
| IL-1β Gene Expression | Wild-type BV-2 cells | LPS + Binospirone (300 µM) | Counteracted LPS-induced IL-1β expression | [1][2] |
| TNF-α Gene Expression | Wild-type BV-2 cells | LPS + Binospirone (300 µM) | Counteracted LPS-induced TNF-α expression | [1][2] |
Experimental Protocol: Anti-inflammatory Activity of Binospirone in LPS-Stimulated BV-2 Microglial Cells
-
Cell Culture :
-
Culture BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plate cells in 96-well plates for viability and nitric oxide assays, or in 6-well plates for gene expression analysis.
-
-
LPS Stimulation and Binospirone Treatment :
-
Treat BV-2 cells with 1 µg/mL of LPS to induce an inflammatory response.
-
Concurrently, treat the cells with this compound at a concentration of 300 µM.
-
Include vehicle-treated and LPS-only treated cells as controls.
-
Incubate the cells for 24 hours.
-
-
Nitric Oxide Release Assay (Griess Reagent System) :
-
After 24 hours of treatment, collect the cell culture supernatants.
-
Incubate the supernatants with Griess reagent for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the amount of nitrite, a stable product of NO.[4]
-
-
Gene Expression Analysis (Real-Time qPCR) :
-
Extract total RNA from the treated BV-2 cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (qPCR) using specific primers for NOS2, IL-1β, TNF-α, and a reference gene (e.g., S18).
-
Calculate the fold change in gene expression using the comparative ΔΔCt method.[1]
-
Signaling Pathway of Binospirone in LPS-Stimulated Microglia
Caption: Binospirone's anti-inflammatory mechanism in microglia.
In Vivo Models of Neuroinflammation
Rotenone-Induced Mouse Model of Parkinson's Disease
Rotenone, a pesticide that inhibits complex I of the mitochondrial respiratory chain, is used to induce Parkinson's disease-like pathology in rodents. This model is characterized by dopaminergic neurodegeneration and significant neuroinflammation. Binospirone has been shown to be neuroprotective in this model.[3]
Quantitative Data Summary: Effect of Binospirone in a Rotenone Mouse Model
| Parameter Measured | Brain Region | Treatment | Result | Reference |
| IL-1β mRNA Expression | Hippocampus | Rotenone (10 mg/kg) + Binospirone (1, 3, or 10 mg/kg) for 21 days | All binospirone dosages reliably attenuated IL-1β levels | [3] |
| IL-6 mRNA Expression | Hippocampus | Rotenone (10 mg/kg) + Binospirone (10 mg/kg) for 21 days | 10 mg/kg of binospirone fully prevented rotenone-driven upregulation of IL-6 | [3] |
| IL-6 mRNA Expression | Amygdala | Rotenone (10 mg/kg) + Binospirone (3 and 10 mg/kg) for 21 days | Significant downregulation of IL-6 expression | [3] |
| BDNF mRNA Expression | Striatum | Rotenone (10 mg/kg) + Binospirone (3 and 10 mg/kg) for 21 days | Significantly increased BDNF mRNA levels | [3][6] |
| BDNF mRNA Expression | Hippocampus | Rotenone (10 mg/kg) + Binospirone (1, 3, and 10 mg/kg) for 21 days | Increased BDNF mRNA levels at all dosages | [3][6] |
Experimental Protocol: Neuroprotective Effects of Binospirone in a Rotenone Mouse Model
-
Animals and Housing :
-
Use adult male C57BL/6 mice.
-
House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Rotenone and Binospirone Administration :
-
Prepare rotenone in a stock solution (e.g., in DMSO) and dilute it in saline.
-
Administer rotenone daily via intraperitoneal (i.p.) injection at a dose of 10 mg/kg for 21 days.
-
Prepare this compound in saline.
-
Two hours after each rotenone injection, administer binospirone via i.p. injection at doses of 1, 3, or 10 mg/kg.
-
Include a vehicle control group and a rotenone-only group.[3]
-
-
Behavioral Testing (Open Field Test) :
-
After the 21-day treatment period, assess locomotor and exploratory behavior using an open field test.
-
Record parameters such as total distance traveled, time spent in the center, and rearing frequency.
-
-
Tissue Collection and Processing :
-
Following behavioral testing, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.
-
Dissect the brains and isolate specific regions of interest (e.g., midbrain, striatum, hippocampus, amygdala, prefrontal cortex).
-
Process the tissue for histological analysis (e.g., tyrosine hydroxylase immunohistochemistry to assess dopaminergic neuron survival) or snap-freeze for molecular analysis.
-
-
Molecular Analysis (qRT-PCR) :
-
Extract RNA from the dissected brain regions.
-
Perform qRT-PCR to quantify the mRNA expression levels of pro-inflammatory cytokines (IL-1β, IL-6), anti-inflammatory markers (Arg1), and neurotrophic factors (BDNF, ADNP).[3]
-
Experimental Workflow for In Vivo Rotenone Model
Caption: Workflow for assessing binospirone in a rotenone mouse model.
Methotrexate-Induced Hippocampal Toxicity in Rats
Methotrexate (MTX), a chemotherapeutic agent, can induce neurotoxicity, which is in part mediated by oxidative stress and neuroinflammation. Binospirone has been investigated for its potential to mitigate MTX-induced hippocampal damage.[8]
Quantitative Data Summary: Effect of Binospirone on MTX-Induced Hippocampal Toxicity
| Parameter Measured | Model System | Treatment | Result | Reference |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Rat Hippocampus | MTX (20 mg/kg, single i.p.) + Binospirone (1.5 mg/kg, oral, 10 days) | Binospirone dampened the increase in pro-inflammatory cytokines | [8] |
| Nrf2 and HO-1 Expression | Rat Hippocampus | MTX + Binospirone | Binospirone elevated hippocampal Nrf2 and HO-1 expression | [8] |
| NLRP3, ASC, Cleaved-caspase-1 | Rat Hippocampus | MTX + Binospirone | Binospirone downregulated pyroptosis-related proteins | [8] |
Experimental Protocol: Attenuation of MTX-Induced Hippocampal Toxicity by Binospirone
-
Animals and Treatment :
-
Use adult male Wistar rats.
-
Administer this compound orally at a dose of 1.5 mg/kg for 10 consecutive days.
-
On day 5 of binospirone treatment, induce hippocampal toxicity by a single intraperitoneal injection of methotrexate at 20 mg/kg.[8]
-
-
Tissue Collection :
-
At the end of the 10-day treatment period, euthanize the rats and collect the hippocampal tissue.
-
-
Biochemical and Molecular Analysis :
-
Oxidative Stress Markers : Measure levels of reactive oxygen species (ROS) and assess the expression of antioxidant proteins like Nrf2 and heme oxygenase-1 (HO-1) via Western blotting or ELISA.
-
Inflammatory Markers : Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and nitrite (NO2-) in hippocampal homogenates using ELISA or colorimetric assays.
-
Pyroptosis Pathway Proteins : Analyze the expression of NLRP3, ASC, and cleaved-caspase-1 by Western blotting to assess the effect on inflammasome-mediated cell death.[8]
-
Signaling Pathways Modulated by Binospirone in MTX-Induced Neurotoxicity
Caption: Binospirone's modulation of neurotoxic pathways.
Conclusion
This compound represents a promising therapeutic agent for neuroinflammatory disorders. Its ability to modulate multiple key pathways involved in inflammation, oxidative stress, and cell death provides a strong rationale for its further investigation and development. The experimental models and protocols outlined in these application notes serve as a valuable resource for researchers aiming to explore the full therapeutic potential of binospirone in the context of neuroinflammation and neurodegeneration.
References
- 1. Assessing the Anti-Inflammatory Activity of the Anxiolytic Drug Buspirone Using CRISPR-Cas9 Gene Editing in LPS-Stimulated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Anti-Inflammatory Activity of the Anxiolytic Drug Buspirone Using CRISPR-Cas9 Gene Editing in LPS-Stimulated BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anxiolytic Drug Buspirone Prevents Rotenone-Induced Toxicity in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OPUS at UTS: Targeting neuroinflammation in Parkinson's disease - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. droracle.ai [droracle.ai]
- 8. Buspirone attenuated methotrexate-induced hippocampal toxicity in rats by regulating Nrf2/HO-1, PPAR-γ, NF-κB/nNOS, and ROS/NLRP3/caspase-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
binospirone mesylate solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with binospirone mesylate. The information is designed to address common challenges, particularly those related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physicochemical properties?
This compound is the mesylate salt of binospirone, an azapirone derivative.[1][2] Binospirone acts as a partial agonist at presynaptic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors, giving it anxiolytic properties.[1]
Physicochemical Properties of Binospirone and its Mesylate Salt
| Property | Binospirone (Free Base) | This compound |
|---|---|---|
| Molecular Formula | C₂₀H₂₆N₂O₄ | C₂₁H₃₀N₂O₇S |
| Molecular Weight | 358.43 g/mol | 454.5 g/mol |
| CAS Number | 102908-59-8 | 124756-23-6 |
| Computed XLogP3 | 2.3 | Not Available |
Data sourced from PubChem.[3][4]
Q2: What is the expected solubility of this compound?
Q3: What are the primary challenges when working with this compound in the lab?
The primary challenge researchers may face is achieving the desired concentration of this compound in aqueous buffers for in vitro assays or in vehicle formulations for in vivo studies due to its potential for poor solubility. This can lead to issues such as precipitation of the compound, inaccurate dosing, and low bioavailability.
Troubleshooting Guide: Solubility Issues
This guide provides solutions to common solubility problems encountered during experiments with this compound.
Problem 1: this compound precipitates out of my aqueous buffer.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the chosen buffer.
-
The pH of the buffer is not optimal for keeping the compound in solution.
-
The temperature of the solution has changed, affecting solubility.
Solutions:
| Solution | Experimental Protocol |
| 1. pH Adjustment | Determine the pKa of binospirone. Adjust the pH of the buffer to be at least 2 pH units away from the pKa to ensure the compound is in its ionized, more soluble form. For a basic compound, lowering the pH will increase solubility. |
| 2. Use of Co-solvents | Add a water-miscible organic solvent to the aqueous buffer. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it until the compound dissolves. Be mindful of the co-solvent's potential effects on your experimental system. |
| 3. Employ Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility. Beta-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. |
Problem 2: I am observing low or inconsistent results in my cell-based assays.
Possible Causes:
-
Incomplete dissolution of this compound in the culture medium, leading to a lower effective concentration.
-
Precipitation of the compound over the course of the experiment.
-
Interaction of the solubilizing agent (e.g., co-solvent) with the cells.
Solutions:
| Solution | Experimental Protocol |
| 1. Prepare a Concentrated Stock Solution | Dissolve this compound in 100% DMSO to create a high-concentration stock solution. Then, dilute this stock solution into your cell culture medium to the final desired concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to minimize cytotoxicity. |
| 2. Pre-dissolve with a Solubilizer | Utilize a solubilizing agent such as Kolliphor® EL (formerly Cremophor® EL) or Solutol® HS 15. Prepare a concentrated solution of this compound in the solubilizer before diluting it into the aqueous medium. |
| 3. Sonication | After adding this compound to your solvent, use a bath sonicator to aid in the dissolution process. This can help to break up small particles and increase the rate of dissolution. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To prepare a clear, stable solution of this compound in an aqueous buffer for in vitro testing.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh out the required amount of this compound.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
For your experiment, dilute the DMSO stock solution into the PBS buffer to achieve the final desired concentration. For example, to make a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of PBS.
-
Vortex the final solution thoroughly.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the final percentage of DMSO or try an alternative solubilization method.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To increase the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (freeze-dryer)
Methodology:
-
Prepare a solution of HP-β-CD in deionized water. A common starting concentration is 10-40% (w/v).
-
Slowly add the powdered this compound to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (binospirone:HP-β-CD) is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After stirring, freeze the solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.
-
The resulting powder is the this compound-HP-β-CD inclusion complex, which should exhibit enhanced aqueous solubility. The solubility of the complex can be determined by preparing a saturated solution and measuring the concentration of this compound.
Visualizations
Caption: Workflow for troubleshooting this compound solubility.
Caption: 5-HT1A receptor signaling cascade activated by binospirone.
References
- 1. Binospirone - Wikipedia [en.wikipedia.org]
- 2. Azapirone - Wikipedia [en.wikipedia.org]
- 3. Binospirone | C20H26N2O4 | CID 60769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C21H30N2O7S | CID 71346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Technical Support Center: Overcoming Poor Bioavailability of Binospirone Mesylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of binospirone mesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges to its oral bioavailability?
This compound is an azaspiro compound investigated for its anxiolytic properties, acting as a partial agonist at 5-HT1A somatodendritic autoreceptors and an antagonist at postsynaptic 5-HT1A receptors.[1][2] Like its structural analog buspirone, binospirone is expected to exhibit poor oral bioavailability. The primary challenges stem from:
-
Poor Aqueous Solubility : As with many drugs in its class, low water solubility can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.[3][4][5]
-
Extensive First-Pass Metabolism : Buspirone, a similar compound, undergoes significant metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. This results in a low percentage of the unchanged drug reaching systemic circulation.[6][7][8][9] It is highly probable that this compound follows a similar metabolic pathway.
Q2: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fall?
Q3: What are the potential formulation strategies to enhance the bioavailability of this compound?
Several innovative formulation strategies can be employed to overcome the poor bioavailability of drugs like this compound.[3][10][11] These can be broadly categorized as:
-
Particle Size Reduction : Increasing the surface area of the drug by reducing particle size can enhance the dissolution rate.[10][11]
-
Micronization
-
Nanosizing (Nanocrystals)
-
-
Solid Dispersions : Dispersing the drug in a hydrophilic matrix can improve its dissolution.[3][4]
-
Lipid-Based Formulations : These formulations can improve the solubility of lipophilic drugs and may facilitate lymphatic uptake, bypassing first-pass metabolism.[10][12][13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
-
Solid Lipid Nanoparticles (SLNs)[14]
-
Nanostructured Lipid Carriers (NLCs)
-
-
Complexation : Using complexing agents can enhance the aqueous solubility of the drug.
-
Alternative Routes of Administration : Bypassing the gastrointestinal tract can avoid first-pass metabolism.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Low in vitro dissolution rate of this compound formulation. | Poor solubility of the API. Ineffective formulation strategy. | 1. Particle Size Analysis : Confirm that the desired particle size (micro or nano) has been achieved. 2. Excipient Compatibility : Ensure the chosen polymers and surfactants are compatible with this compound and are used at optimal concentrations. 3. Amorphous vs. Crystalline State : Analyze the solid state of the drug in the formulation (e.g., using DSC or XRD) to confirm if an amorphous, more soluble form has been achieved in solid dispersions. 4. Optimize Formulation : Re-evaluate the formulation strategy. Consider lipid-based systems if solid dispersions are ineffective. |
| High variability in pharmacokinetic data between subjects. | Significant first-pass metabolism. Food effects. | 1. Fasting vs. Fed Studies : Conduct pharmacokinetic studies under both fasting and fed conditions, as food can significantly impact the bioavailability of drugs metabolized by CYP3A4.[8][9][18] 2. Alternative Delivery Routes : Explore intranasal or transdermal delivery systems to bypass hepatic first-pass metabolism.[15][17] 3. Metabolite Profiling : Quantify the major metabolites to understand the extent of first-pass metabolism. |
| Poor physical stability of nanoformulations (e.g., aggregation, drug leakage). | Inadequate stabilization. Improper storage conditions. | 1. Zeta Potential Measurement : For nano-suspensions, ensure a sufficiently high zeta potential to indicate good electrostatic stabilization. 2. Optimize Stabilizers : Adjust the type and concentration of surfactants or polymers used as stabilizers.[11] 3. Lyophilization : Consider lyophilization (freeze-drying) to improve the long-term stability of nanoparticle formulations.[12] 4. Storage Conditions : Investigate the impact of temperature and humidity on formulation stability. |
| Nasal irritation or low permeation with intranasal formulations. | High concentration of surfactants. Unfavorable pH. | 1. Excipient Screening : Select surfactants and co-solvents with a good safety profile for nasal administration.[15] 2. pH Adjustment : Ensure the pH of the formulation is within the nasal tolerance range (typically 4.5-6.5).[15] 3. Mucoadhesive Polymers : Incorporate mucoadhesive polymers (e.g., chitosan) to increase residence time in the nasal cavity and improve absorption.[19] |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for buspirone, a close structural and pharmacological analog of binospirone, in various formulations. This data can serve as a benchmark for researchers working with this compound.
Table 1: Pharmacokinetic Parameters of Oral Buspirone
| Parameter | Value | Reference |
| Oral Bioavailability | ~4% | [9][15][18] |
| Time to Peak Plasma Level (Tmax) | 40-90 minutes | [7][8][20] |
| Elimination Half-Life | 2-3 hours | [7][8][20] |
| Protein Binding | ~86-95% | [6][7][9][20] |
Table 2: Impact of Formulation on Buspirone Bioavailability
| Formulation | Key Findings | Relative Bioavailability Improvement | Reference |
| Oral Solution (with food) | Administration with food increased Cmax and AUC. | 2-fold increase in AUC | [9][18] |
| Intranasal Microemulsion | Bypassed extensive first-pass metabolism. | ~4-fold increase (15.85% absolute bioavailability vs. ~4% oral) | [15][16] |
| Transdermal Therapeutic System | Provided sustained release and improved bioavailability. | 2.65-fold increase compared to oral solution | [17] |
| Solid Lipid Nanoparticles (Oral) | Enhanced oral bioavailability in rats. | Significantly increased compared to drug solution | [14] |
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Emulsification-Evaporation and Sonication
This protocol is adapted from a method used for preparing buspirone HCl-loaded SLNs and can be a starting point for this compound.[14]
-
Lipid Phase Preparation : Dissolve a specific amount of a solid lipid (e.g., cetyl alcohol) in a mixture of organic solvents (e.g., acetone:dichloromethane).
-
Drug Incorporation : Add this compound to the lipid phase and dissolve.
-
Aqueous Phase Preparation : Prepare an aqueous solution containing a surfactant (e.g., Tween 20) and a co-surfactant/stabilizer (e.g., lecithin).
-
Emulsification : Add the organic phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Solvent Evaporation : Evaporate the organic solvents from the emulsion using a rotary evaporator or by stirring at room temperature.
-
Nanosizing : Sonicate the resulting suspension using a probe sonicator to reduce the particle size to the nanometer range.
-
Purification and Storage : The SLN suspension can be purified by centrifugation or dialysis to remove excess surfactant and unentrapped drug. For long-term storage, the SLNs can be lyophilized.
Protocol 2: Development of an Intranasal Microemulsion
This protocol is based on a successful formulation for buspirone HCl.[15][16]
-
Component Selection : Screen various oils (e.g., isopropyl myristate), surfactants (e.g., Tween 80), and co-surfactants (e.g., propylene glycol) for their ability to solubilize this compound and form a stable microemulsion.
-
Constructing Pseudo-Ternary Phase Diagrams : For each combination of oil, surfactant, and co-surfactant, construct a phase diagram to identify the concentration ranges that result in a stable microemulsion.
-
Formulation Preparation :
-
Prepare the surfactant/co-surfactant (S/CoS) mixture at a fixed weight ratio (e.g., 2:1).
-
Dissolve this compound in the S/CoS mixture.
-
Add the oil phase and vortex until a clear solution is formed.
-
Titrate this mixture with water dropwise while vortexing until a transparent, low-viscosity microemulsion is formed.
-
-
Characterization :
-
Measure droplet size and polydispersity index using dynamic light scattering.
-
Determine the pH of the formulation.
-
Measure the percentage transmittance to ensure clarity.
-
Assess the viscosity.
-
Visualizations
Signaling Pathway of Binospirone
Caption: Signaling pathway of Binospirone at 5-HT1A receptors.
Experimental Workflow for SLN Formulation
Caption: Workflow for developing this compound SLNs.
References
- 1. Binospirone [medbox.iiab.me]
- 2. Binospirone | C20H26N2O4 | CID 60769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. journals.umcs.pl [journals.umcs.pl]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Buspirone - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. droracle.ai [droracle.ai]
- 9. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. Formulation and optimization of solid lipid nanoparticles of buspirone HCl for enhancement of its oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 16. IMPROVEMENT OF THE BIOAVAILABILITY OF BUSPIRONE HCL USING INTRANASAL DELIVERY SYSTEMS [journals.ekb.eg]
- 17. Enhanced bioavailability of buspirone from reservoir-based transdermal therapeutic system, optimization of formulation employing Box-Behnken statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lipid and Polymeric Nanoparticles: Successful Strategies for Nose-to-Brain Drug Delivery in the Treatment of Depression and Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Binospirone Mesylate Stability and Degradation
Disclaimer: Information on the specific degradation pathways of binospirone mesylate is limited in publicly available literature. This document provides guidance based on the known degradation of structurally similar compounds, such as buspirone, and general principles of pharmaceutical forced degradation studies as outlined by the International Conference on Harmonisation (ICH) guidelines.[1][2][3][4][5] These recommendations should serve as a starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, which is analogous to other azapirones like buspirone, this compound is likely susceptible to degradation through the following pathways:[6][7][8]
-
Hydrolysis: The imide ring in the azaspiro[4.5]decane-7,9-dione moiety is a potential site for acid and base-catalyzed hydrolysis. This would lead to the opening of the ring to form a dicarboxylic acid derivative.
-
Oxidation: The nitrogen atoms in the ethylamino chain and the overall structure could be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.
-
Photolysis: Exposure to UV or visible light may induce photolytic degradation, leading to a variety of breakdown products. The aromatic portion of the molecule could be particularly susceptible.
-
Thermal Degradation: High temperatures can lead to the breakdown of the molecule. The specific degradation products would depend on the temperature and the presence of other substances.
Q2: What are the typical stress conditions for a forced degradation study of this compound?
A2: Forced degradation studies for this compound should be conducted under the stress conditions recommended by ICH guidelines to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2][3][4][5]
Q3: How can I prevent the degradation of this compound during storage and handling?
A3: To minimize degradation, consider the following precautions:
-
Storage Conditions: Store this compound in well-closed containers at controlled room temperature, protected from light and moisture.
-
pH Control: In solution, maintaining a neutral pH can help to minimize acid and base-catalyzed hydrolysis.
-
Inert Atmosphere: For long-term storage of solutions, purging with an inert gas like nitrogen or argon can help to prevent oxidative degradation.
-
Light Protection: Use amber-colored glassware or light-resistant containers to protect solutions from photolytic degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products and their retention times. Ensure the HPLC method is stability-indicating. |
| Loss of potency in a formulation | Chemical instability of this compound. | Review the formulation for excipients that may promote degradation. Investigate the impact of pH, light, and oxygen on the formulation's stability. |
| Discoloration of the drug substance or product | Formation of colored degradation products. | This is often associated with oxidative or photolytic degradation. Protect the material from light and consider the use of antioxidants. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol is a general guideline and should be optimized for your specific experimental setup.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Expose the solid drug substance to 105°C in a hot air oven for 24 hours.
-
Dissolve the stressed solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug substance to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
-
Analyze the samples at appropriate time points.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method (Hypothetical Example)
This is a starting point for method development, inspired by methods used for buspirone.[9][10][11]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., determined by UV scan of this compound). |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following table provides a hypothetical summary of degradation that might be observed in a forced degradation study of this compound, based on typical results for similar compounds. Actual results may vary.
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 10 - 20 |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | 15 - 25 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 5 - 15 |
| Thermal (Solid) | Dry Heat | 24 hours | 105°C | < 5 |
| Photolytic (Solid) | ICH Q1B | - | - | 5 - 10 |
| Photolytic (Solution) | ICH Q1B | - | - | 10 - 20 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. ijcrt.org [ijcrt.org]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Testing | SGS Hong Kong, China [sgs.com]
- 6. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buspirone - Wikipedia [en.wikipedia.org]
- 8. Binospirone - Wikipedia [en.wikipedia.org]
- 9. Stability-indicating high-performance liquid chromatographic assay of buspirone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Stability-indicating high-performance liquid chromatographic assay of buspirone HCl. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Binospirone Mesylate Dosage for Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with binospirone mesylate. The information is designed to address specific issues that may be encountered during experimental studies aimed at optimizing dosage for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective 5-hydroxytryptamine-1A (5-HT1A) receptor ligand. It acts as a partial agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors. This dual action modulates serotonergic neurotransmission, which is believed to be the primary basis for its anxiolytic effects. It also has a moderate affinity for dopamine D2 receptors, though its primary activity is associated with the 5-HT1A receptor.
Q2: What are the key differences in receptor activity between binospirone and buspirone?
A2: Both binospirone and buspirone are 5-HT1A receptor partial agonists. However, binospirone is reported to be a more potent and selective ligand for the 5-HT1A receptor compared to buspirone.[1] While both compounds exhibit affinity for dopamine D2 receptors, their primary anxiolytic effects are attributed to their interaction with the serotonergic system.[2][3]
Q3: What are typical starting doses for this compound in preclinical models of anxiety?
A3: In preclinical studies with rats, subcutaneous doses of this compound (also referred to as MDL 73005EF) have been investigated in the range of 0.1 to 5 mg/kg for effects on neurotransmitter release.[4] For behavioral models of anxiety, it is recommended to perform a dose-response study to determine the optimal dose for the specific model and species. As a reference, the related compound buspirone has shown anxiolytic activity in the rat elevated plus-maze test at oral doses as low as 0.03 mg/kg, with a maximal effect at 0.3 mg/kg, exhibiting an inverted-U shaped dose-response curve.[1]
Q4: How does the pharmacokinetic profile of buspirone (a related compound) inform potential studies with binospirone?
A4: Buspirone undergoes extensive first-pass metabolism, resulting in low oral bioavailability (approximately 4-5%).[5][6] It has a relatively short half-life of about 2-3 hours in humans.[5] In rats, the elimination half-life of buspirone is even shorter, around 25 minutes after intravenous administration.[7] When designing experiments with binospirone, it is crucial to consider that a similar pharmacokinetic profile may exist, necessitating careful consideration of the route of administration and dosing frequency to maintain effective concentrations.
Data Presentation
Table 1: Receptor Binding Affinity (Ki) of Buspirone (nM)
| Receptor | Ki (nM) |
| 5-HT1A | 4 - 78 |
| Dopamine D2 | 484 |
| Dopamine D3 | 98 |
| Dopamine D4 | 29.2 |
Data for buspirone, a structurally and functionally related compound. Ki values represent the concentration of the drug that blocks 50% of the radioligand binding to the receptor; lower values indicate higher affinity.[8]
Table 2: Preclinical Pharmacokinetic Parameters of Buspirone in Rats
| Parameter | Intravenous (5 or 15 mg/kg) |
| Clearance | 13.1 mL/min |
| Terminal Elimination Half-life | 25 min |
| Bioavailability (Oral vs. IV) | 1.4% |
This data for buspirone highlights its rapid clearance and low oral bioavailability in a common preclinical species.[7][9]
Table 3: Human Pharmacokinetic Parameters of Buspirone
| Parameter | Oral Administration |
| Cmax (Peak Plasma Concentration) | 1-6 ng/mL (after 20 mg dose) |
| Tmax (Time to Peak Concentration) | 40-90 minutes |
| Elimination Half-life | 2-3 hours |
| Oral Bioavailability | ~4% |
These parameters for buspirone in humans are important for translational considerations.[3][6]
Experimental Protocols
Elevated Plus-Maze (EPM) Test for Anxiolytic Activity
Objective: To assess the anxiolytic effects of this compound in rodents.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Mice or rats are typically used. Animals should be habituated to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the test (e.g., 30 minutes).
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters:
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Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Anxiolytic activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated control group.
-
Light-Dark Box Test for Anxiolytic Activity
Objective: To evaluate the anxiolytic properties of this compound based on the conflict between the drive to explore and the aversion to a brightly lit environment.
Methodology:
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Animals: Mice are commonly used for this test. Acclimatize the animals to the testing room before the experiment.
-
Drug Administration: Administer this compound or vehicle at a specific time point before placing the animal in the apparatus.
-
Procedure:
-
Place the mouse in the center of the brightly lit compartment.
-
Allow the animal to freely explore both compartments for a 5 to 10-minute session.
-
Record the animal's behavior using a video tracking system.
-
-
Data Analysis:
-
Measure the following parameters:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
An anxiolytic effect is suggested by a significant increase in the time spent in the light compartment and the number of transitions.[10]
-
Troubleshooting Guides
Issue 1: High variability in behavioral data from the Elevated Plus-Maze.
| Potential Cause | Troubleshooting Step |
| Inconsistent animal handling | Ensure all animals are handled by the same experimenter using a consistent and gentle technique. Acclimate animals to the experimenter prior to testing.[11] |
| Environmental stressors | Maintain a consistent and controlled testing environment (e.g., lighting, noise levels). Avoid testing immediately after cage cleaning or other stressful procedures.[12] |
| Time of day variations | Conduct all behavioral testing at the same time of day to minimize the influence of circadian rhythms on anxiety levels. |
| One-trial tolerance | If re-testing animals, be aware of the "one-trial tolerance" phenomenon where prior exposure to the maze can alter subsequent behavior. Consider using naive animals for each experiment or implementing a modified protocol to reduce this effect.[11] |
| Observer bias | The experimenter scoring the behavior should be blind to the treatment conditions. Utilize automated video tracking software for objective data collection.[12] |
Issue 2: Inconsistent or unexpected results in the Light-Dark Box test.
| Potential Cause | Troubleshooting Step |
| Inappropriate light intensity | The level of illumination in the light compartment is critical. Ensure the light intensity is aversive but not so bright that it completely suppresses all activity. Standardize the lux level across all experiments.[10] |
| Strain or species differences | Different strains and species of rodents can exhibit varying baseline levels of anxiety. Select a strain known to be sensitive to anxiolytic drugs in this paradigm.[10] |
| Drug-induced locomotor effects | An increase in transitions could be due to general hyperactivity rather than an anxiolytic effect. Always include a measure of overall locomotor activity (e.g., total distance traveled) to differentiate between these possibilities.[13] |
| Habituation to the apparatus | If animals are habituated to the test box before drug administration, the novelty-induced anxiety may be reduced, masking the effects of the compound. |
Issue 3: Difficulties with oral gavage administration leading to variable drug exposure.
| Potential Cause | Troubleshooting Step |
| Improper restraint | Proper and consistent restraint is crucial for accurate oral gavage. Ensure the animal is held securely to prevent movement and ensure the gavage needle can be inserted correctly. |
| Incorrect needle placement | Accidental administration into the trachea can be fatal and will result in no drug absorption. If resistance is felt during insertion, withdraw and re-insert the needle. Observe the animal for any signs of distress after dosing.[8] |
| Animal stress | Oral gavage can be a stressful procedure which may confound the results of anxiety tests. Handle animals gently and consider alternative, less stressful methods of oral administration if possible, such as voluntary consumption in a palatable vehicle.[14] |
| Inaccurate dosing volume | Ensure the syringe is accurately calibrated and that the dead space in the gavage needle is accounted for to deliver the correct dose. |
Visualizations
References
- 1. Characterization of MDL 73005EF as a 5-HT1A selective ligand and its effects in animal models of anxiety: comparison with buspirone, 8-OH-DPAT and diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of buspirone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Influence of 5-HT1A receptors on central noradrenergic activity: microdialysis studies using (+/-)-MDL 73005EF and its enantiomers. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. noldus.com [noldus.com]
- 13. researchgate.net [researchgate.net]
- 14. Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Binospirone Mesylate Animal Model Studies
Disclaimer: Publicly available research on the specific side effects of binospirone mesylate in animal models is limited. Binospirone (also known as MDL 73005EF) is an azapirone, structurally and pharmacologically related to the well-studied anxiolytic agent, buspirone. Therefore, this technical support center primarily summarizes findings from buspirone studies in animal models to provide researchers with an informed perspective on potential side effects that may be anticipated with this compound. All information derived from buspirone studies will be clearly indicated.
Frequently Asked Questions (FAQs)
Q1: What are the most common acute toxic signs of buspirone observed in animal models?
A1: In acute toxicity studies using mice, rats, and dogs, the most common drug-related toxic signs for buspirone include decreased activity, salivation, and convulsions.[1] In mice and rats, convulsions may be accompanied by opisthotonus (a type of muscle spasm), while in dogs, tremors and clonic convulsions are more typical.[1]
Q2: Have any cardiovascular or renal side effects been noted for buspirone in animal studies?
A2: Yes, cardiovascular and renal effects have been documented. Intravenous administration of buspirone in anesthetized rats led to a temporary increase in blood pressure and sustained bradycardia. Conversely, oral administration in conscious rats resulted in reduced blood pressure and heart rate. In dogs, intravenous buspirone caused transient elevations in blood pressure, increased peripheral resistance, and decreased aortic blood flow and heart rate. Both intravenous and oral administration in dogs led to increased urinary volume and electrolyte excretion.[2]
Q3: Are there any known reproductive or developmental side effects of buspirone in animal models?
A3: Oral administration of high doses of buspirone (75 mg/kg/day) to pregnant rats during fetal organogenesis resulted in decreased maternal activity and weight gain. This high dose also led to inhibited fetal growth and an increased incidence of skeletal abnormalities, such as retarded ossification. A lower dose of 12 mg/kg also showed evidence of retarded ossification. The no-effect dose level was determined to be 2 mg/kg/day for both dams and their offspring.
Q4: My animals are showing unexpected behavioral changes, such as increased aggression or sedation. Could this be a side effect of binospirone/buspirone?
A4: Yes, unexpected behavioral effects have been reported with buspirone. While it is an anxiolytic, it can sometimes lead to increased aggression. Sedative effects, such as sleepiness or decreased activity, are also common side effects. In cats, an unusual side effect of increased affection or friendliness has been noted.
Q5: I am observing gastrointestinal issues in my test animals after oral administration. Is this a known side effect?
A5: Yes, gastrointestinal disturbances have been observed. Pathological examinations of rats that died from high oral doses of buspirone revealed stomach distention. In dogs, hypersecretion of gastric juice and damage to the gastric mucous membrane (edema, necrosis, and petechia) were noted. Nausea and decreased appetite are also potential side effects.[1]
Troubleshooting Guides
Issue: Unexpected Sedation or Decreased Activity
| Potential Cause | Troubleshooting Step |
| High Dosage | Review the dosage being administered. High doses of buspirone are known to reduce general activity.[3] Consider performing a dose-response study to find the optimal dose for anxiolytic effects without significant sedation. |
| Route of Administration | The route of administration can influence the pharmacokinetic and pharmacodynamic profile. Ensure the chosen route is appropriate for the experimental goals and is consistent across all subjects. |
| Animal Strain/Species | Different animal strains and species can have varying sensitivities to pharmacological agents. Review literature for data on the specific strain being used or conduct pilot studies to establish baseline responses. |
| Interaction with Other Substances | Ensure that no other substances (e.g., from diet, bedding, or other treatments) are interacting with the this compound. |
Issue: Paradoxical Anxiety or Agitation
| Potential Cause | Troubleshooting Step |
| Initial Drug Effect | Anxiolytic effects of buspirone can have a delayed onset. Initial administration may not produce the expected anxiolytic effect and could potentially cause agitation. Consider a longer acclimatization period to the drug. |
| Dopaminergic Effects | Buspirone has antagonist effects at dopamine D2 receptors, which could contribute to complex behavioral outcomes.[4] |
| Environmental Stressors | Ensure the testing environment is free from unnecessary stressors that could exacerbate anxiety-like behaviors. Maintain consistent lighting, noise levels, and handling procedures. |
| Withdrawal from Other Anxiolytics | If animals were previously treated with other anxiolytics like benzodiazepines, the effects of buspirone may be diminished. |
Data on Unexpected Side Effects of Buspirone in Animal Models
Acute Toxicity of Buspirone Hydrochloride[1]
| Animal Model | Route of Administration | Observed Toxic Signs | LD50 (mg/kg) |
| Mice (Crj: CD-1) | Intravenous | Decreased activity, salivation, convulsions, opisthotonus | Male: 27.2, Female: 28.6 |
| Subcutaneous | Decreased activity, salivation, convulsions, opisthotonus | Male: 204, Female: 196 | |
| Oral | Decreased activity, salivation, convulsions, opisthotonus | Male: 651, Female: 601 | |
| Rats (Crj: CD) | Intravenous | Decreased activity, salivation, convulsions, opisthotonus | Male: 22.0, Female: 21.6 |
| Subcutaneous | Decreased activity, salivation, convulsions, opisthotonus | Male: 163, Female: 171 | |
| Oral | Decreased activity, salivation, convulsions, opisthotonus, stomach distention | Male: 534, Female: 576 | |
| Dogs (Beagle) | Oral | Salivation, tremors, clonic convulsions, gastric hypersecretion, gastric mucosal damage | Male & Female: >100 (highest dose tested) |
Cardiovascular and Renal Effects of Buspirone[2]
| Animal Model | Administration | Cardiovascular Effects | Renal Effects |
| Anesthetized Rats | 0.3 or 3 mg/kg, IV | Transient pressor response, sustained bradycardia | Not Reported |
| Conscious Rats | 30 mg/kg, PO | Reduced blood pressure and heart rate | Increased urinary volume and electrolyte excretion |
| Anesthetized Dogs | 0.3-3 mg/kg, IV | Transient elevations in blood pressure, increased peripheral resistance, decreased aortic blood flow, heart rate, and contractile force | Elevated urinary volume and electrolyte excretion |
| Conscious Dogs | Oral | Not Reported | Elevated urinary volume and electrolyte excretion |
Experimental Protocols
Protocol 1: Elevated Plus-Maze Test for Anxiety-Like Behavior
This test is used to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms.
Materials:
-
Elevated plus-maze apparatus (dimensions appropriate for the species, e.g., for mice: arms 30x5 cm, elevated 50 cm)
-
Video camera and tracking software
-
This compound solution
-
Vehicle solution
-
Syringes and needles for administration
Procedure:
-
Acclimatization: House the animals in the testing facility for at least one week before the experiment. Handle the animals for several days leading up to the test to reduce handling stress. On the day of testing, bring the animals to the testing room and allow them to acclimate for at least 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally) at a predetermined time before the test (e.g., 30 minutes).
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a set period (typically 5 minutes). Record the session using a video camera mounted above the maze.
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.
Protocol 2: Acute Toxicity Assessment
This protocol is a general guideline for assessing the acute toxicity of a substance, based on the study by Kadota et al. (1990).[1]
Materials:
-
This compound
-
Vehicle solution
-
Appropriate animal models (e.g., mice, rats)
-
Cages with clear observation panels
-
Scales for weighing animals and calculating dosages
-
Equipment for the chosen route of administration (e.g., gavage needles for oral, syringes for injection)
Procedure:
-
Animal Selection: Use healthy, young adult animals of both sexes. House them individually for acclimatization and observation.
-
Dose Selection: Conduct a preliminary range-finding study to determine the doses to be used in the main study. Doses should be selected to elicit a range of responses from no effect to mortality.
-
Administration: Administer a single dose of this compound or vehicle to each animal.
-
Observation: Continuously observe the animals for the first few hours post-administration and then periodically for up to 14 days. Record all clinical signs of toxicity, including changes in behavior (e.g., decreased activity, convulsions), physiological responses (e.g., salivation, respiratory changes), and mortality.
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the observation period.
-
Necropsy: Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the observation period. Examine all organs for any abnormalities.
-
Data Analysis: Calculate the LD50 (the dose that is lethal to 50% of the animals) using appropriate statistical methods (e.g., probit analysis). Summarize the observed clinical signs and necropsy findings for each dose group.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for assessing behavioral side effects.
References
- 1. [Acute toxicity study of buspirone hydrochloride in mice, rats and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmpc.org [mmpc.org]
- 3. Characterization of MDL 73005EF as a 5-HT1A selective ligand and its effects in animal models of anxiety: comparison with buspirone, 8-OH-DPAT and diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
Technical Support Center: Troubleshooting Inconsistent Results with Binospirone Mesylate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with binospirone mesylate.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our 5-HT1A receptor binding assays with this compound. What are the potential causes?
A1: High variability in 5-HT1A receptor binding assays can stem from several factors related to the compound, assay conditions, and biological preparations. Binospirone, like the related compound buspirone, has a complex pharmacology. It acts as a partial agonist at presynaptic 5-HT1A receptors and an antagonist at postsynaptic 5-HT1A receptors.[1] This dual activity can contribute to result variability.
Potential Causes and Troubleshooting Steps:
-
Compound Stability and Solubility:
-
Is the this compound completely dissolved? Visually inspect for any precipitate. Incomplete solubilization will lead to inaccurate concentrations. Consider using a different solvent or gentle warming.
-
Has the stock solution degraded? Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Assay Conditions:
-
Is the incubation time optimized? For agonists and partial agonists, achieving equilibrium is crucial. Insufficient incubation time can lead to underestimation of binding.[2]
-
Is the radioligand concentration appropriate? Using a radioligand concentration significantly above or below the Kd can lead to inaccuracies.
-
Is non-specific binding excessively high? High non-specific binding can mask the specific binding signal. Optimize washing steps and consider using blocking agents.
-
-
Biological Preparation (Membranes/Cells):
-
Is there batch-to-batch variability in your membrane preparations? Ensure consistent protein concentration and receptor expression levels across batches.
-
Are the cells healthy and at an optimal density? For cell-based assays, cell health and confluency can significantly impact receptor expression and signaling.[2]
-
Q2: Our functional assay results with this compound are not reproducible. One day it behaves as an agonist, and the next, as an antagonist. Why is this happening?
A2: This is a common challenge with compounds exhibiting functional selectivity or "biased agonism," and it is also characteristic of drugs acting on G-protein coupled receptors (GPCRs).[3] this compound's mixed agonist/antagonist profile at different 5-HT1A receptor populations (presynaptic vs. postsynaptic) is a likely contributor.[1]
Key Factors Influencing Functional Readout:
-
Receptor Expression Levels: The density of 5-HT1A receptors in your cell line can determine the observed functional outcome. High receptor expression may favor an agonistic response, while lower expression might reveal antagonistic properties.
-
G-Protein Coupling Efficiency: The specific G-protein subtypes (e.g., Gαi, Gαs) present in your experimental system and their coupling efficiency to the 5-HT1A receptor can alter the signaling cascade and the ultimate functional response.[4][5]
-
Downstream Signaling Pathway Measured: Assaying different second messengers (e.g., cAMP, Ca2+, IP1) can yield different results.[3] this compound might activate one pathway while inhibiting another.
-
Cellular Context: The intrinsic properties of the cell line used (e.g., endogenous expression of other receptors that might be affected by binospirone) can influence the outcome.
Troubleshooting Workflow for Functional Assays:
Caption: Troubleshooting workflow for inconsistent functional assay results.
Q3: We are seeing unexpected off-target effects in our in-vivo studies with this compound. What other receptors might be involved?
A3: While this compound's primary targets are 5-HT1A receptors, the related compound buspirone is known to have affinity for other receptors, which could explain unexpected in-vivo observations.[6][7] These off-target interactions can lead to a complex pharmacological profile.
Potential Off-Target Receptors (based on Buspirone's profile):
-
Dopamine D2 Receptors: Buspirone acts as a weak antagonist at D2 autoreceptors.[7][8] This interaction could modulate dopaminergic neurotransmission.
-
Serotonin 5-HT2 Receptors: Buspirone has a weak affinity for 5-HT2 receptors.[6][7]
-
Adrenergic Receptors: Some activity at alpha-1 and alpha-2 adrenergic receptors has been reported for buspirone.[6]
To investigate potential off-target effects, consider running counter-screening assays against a panel of receptors, including dopamine and other serotonin receptor subtypes.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki, in nM) of the related compound, buspirone, for various receptors. This can serve as a guide for potential off-target interactions of this compound.
| Receptor | Binding Affinity (Ki, nM) | Reference |
| 5-HT1A | 10.2 | [6] |
| 5-HT2A | 398 | [6] |
| 5-HT2C | 1349 | [6] |
| 5-HT6 | 3981 | [6] |
| 5-HT7 | 2512 | [6] |
| D2 | 447 | [6] |
| D3 | 316 | [6] |
| D4 | 398 | [6] |
| α1-adrenergic | 316 | [6] |
| α2-adrenergic | 2512 | [6] |
Experimental Protocols
1. Radioligand Binding Assay for 5-HT1A Receptor
-
Materials:
-
Cell membranes expressing human 5-HT1A receptors.
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific binding control: 10 µM Serotonin.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
This compound stock solution.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg protein/well), and the desired concentration of this compound or control.
-
Add [3H]8-OH-DPAT at a concentration close to its Kd (e.g., 1 nM).
-
For non-specific binding wells, add 10 µM serotonin.
-
Incubate at room temperature for 60 minutes.
-
Rapidly filter the reaction mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
2. cAMP Functional Assay for Gαi-Coupled Receptors
-
Materials:
-
CHO or HEK293 cells stably expressing human 5-HT1A receptors.
-
Forskolin (to stimulate adenylyl cyclase).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[2]
-
cAMP assay kit (e.g., HTRF, ELISA).
-
This compound stock solution.
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with IBMX (e.g., 500 µM) for 15-30 minutes.
-
Add varying concentrations of this compound and incubate for 15 minutes.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control and incubate for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
An agonistic effect of this compound will be observed as an inhibition of forskolin-stimulated cAMP production.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified 5-HT1A (Gαi) signaling pathway.
Caption: Workflow for a radioligand binding assay.
References
- 1. Binospirone [medbox.iiab.me]
- 2. revvity.com [revvity.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Buspirone - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. droracle.ai [droracle.ai]
Technical Support Center: Enhancing Brain Delivery of Binospirone Mesylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the delivery of binospirone mesylate to the brain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel anxiolytic agent. Its primary mechanism of action involves the modulation of serotonin 5-HT1A receptors. It acts as a partial agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors.[1][2][3][4][5] This dual action helps to regulate serotonergic activity, which is implicated in anxiety and depression.[1][2][3]
Q2: What are the main challenges in delivering this compound to the brain?
The primary obstacles to effective brain delivery of this compound are:
-
The Blood-Brain Barrier (BBB): A highly selective barrier that restricts the passage of many substances from the bloodstream into the brain.[6][7]
-
P-glycoprotein (P-gp) Efflux: Binospirone may be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug out of the brain, reducing its concentration and efficacy.[8][9][10]
-
First-Pass Metabolism: When administered orally, binospirone can be extensively metabolized in the liver, reducing the amount of active drug that reaches systemic circulation and subsequently the brain.[6][11]
Q3: What are the promising strategies to enhance the brain uptake of this compound?
Several strategies are being explored to overcome the challenges of delivering this compound to the brain:
-
Nanoparticle-based delivery systems: Encapsulating binospirone in nanoparticles can protect it from degradation, improve its transport across the BBB, and reduce efflux.[12][13][14]
-
Intranasal administration: This route bypasses the first-pass metabolism and can facilitate direct transport of the drug from the nasal cavity to the brain via the olfactory and trigeminal nerves.[11][15][16][17][18]
-
Formulation with permeation enhancers: The use of excipients that can transiently increase the permeability of the nasal mucosa or the BBB can improve drug uptake.[19]
Troubleshooting Guides
Low Brain Concentration of this compound
Problem: After administration, the concentration of this compound in the brain is lower than expected.
| Potential Cause | Troubleshooting Steps |
| P-glycoprotein Efflux | - Co-administer with a known P-gp inhibitor to assess its impact on brain uptake.[8][9] - Utilize in vitro models with P-gp overexpressing cells to confirm if binospirone is a substrate. |
| Poor BBB Penetration | - Modify the formulation to a nanoparticle-based system (e.g., solid lipid nanoparticles, polymeric nanoparticles) to enhance transport across the BBB.[12][13][14] - Consider intranasal delivery to bypass the BBB.[11][15][16] |
| Rapid Metabolism | - For oral administration, consider formulations that protect the drug from first-pass metabolism, such as lipid-based nanoparticles.[20] - Shift to a different route of administration like intranasal or intravenous to avoid hepatic first-pass metabolism.[11] |
| Inaccurate Quantification | - Validate the LC-MS/MS method for brain homogenate, ensuring appropriate linearity, accuracy, and precision.[21][22][23] - Use a stable isotope-labeled internal standard for accurate quantification.[22][23] |
High Variability in Experimental Results
Problem: Significant variability is observed in brain concentration measurements between subjects in the same experimental group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | - Ensure the formulation preparation process is standardized and reproducible. For nanoparticles, monitor particle size, polydispersity index (PDI), and encapsulation efficiency for each batch.[12][13] |
| Inconsistent Administration | - For intranasal delivery, ensure the volume and placement of the dose are consistent across all subjects.[17] - For oral gavage, ensure the dose is delivered directly to the stomach without reflux. |
| Biological Variability | - Increase the number of subjects per group to account for natural biological variation. - Ensure all animals are of the same age, sex, and strain, and are housed under identical conditions. |
| Sample Collection and Processing | - Standardize the time of sample collection post-administration. - Ensure rapid and consistent homogenization of brain tissue to prevent degradation of the analyte.[24] |
Quantitative Data Summary
Table 1: Physicochemical Properties of Buspirone (as a proxy for Binospirone)
| Property | Value | Reference |
| Molecular Weight | 385.5 g/mol | --INVALID-LINK-- |
| LogP | 2.5 | --INVALID-LINK-- |
| pKa | 7.3 | --INVALID-LINK-- |
| Water Solubility | 0.3 mg/mL | --INVALID-LINK-- |
Table 2: Comparison of Brain and Plasma Concentrations of Buspirone with Different Formulations (Rat Model)
| Formulation | Route of Administration | Cmax in Brain (ng/g) | Tmax in Brain (min) | Cmax in Plasma (ng/mL) | Tmax in Plasma (min) | Reference |
| Buspirone HCl Solution | Intravenous | 282 ± 110 | 120 | - | - | --INVALID-LINK-- |
| Buspirone HCl Solution | Intranasal | 354 ± 80 | 60 | - | - | --INVALID-LINK-- |
| Buspirone-Chitosan Formulation | Intranasal | 711 ± 252 | 120 | - | - | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles
This protocol is adapted from methods for similar small molecules and can be optimized for this compound.[12][13]
-
Preparation of Organic Phase: Dissolve a specific amount of this compound and a polymer (e.g., Poly-ε-caprolactone) in an organic solvent like methylene chloride.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., D-α-tocopherol polyethylene glycol 1000 succinate - TPGS).
-
Emulsification: Slowly add the aqueous phase to the organic phase under continuous stirring.
-
Sonication: Sonicate the resulting emulsion using a probe sonicator in an ice bath to form nanoparticles. The sonication time and power should be optimized.
-
Solvent Evaporation: Evaporate the organic solvent under reduced pressure to obtain a suspension of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unencapsulated drug and excess surfactant. Wash the pellet with deionized water and resuspend.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Quantification of this compound in Brain Homogenate by LC-MS/MS
This protocol is a general guideline and should be validated for this compound.[21][22][23]
-
Sample Preparation:
-
Accurately weigh a portion of the brain tissue.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.
-
Add a known concentration of an internal standard (preferably a stable isotope-labeled version of binospirone) to the homogenate.
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., tert-butyl-methyl ether) to the homogenate.[22]
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer containing the drug and internal standard.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation with a gradient elution of methanol and water containing a small amount of formic acid.[22][23]
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode in positive ionization.
-
Monitor the specific precursor-to-product ion transitions for both binospirone and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of binospirone spiked into blank brain homogenate.
-
Determine the concentration of binospirone in the experimental samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
References
- 1. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modifying 5-HT1A Receptor Gene Expression as a New Target for Antidepressant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-Glycoprotein Is a Major Determinant of Norbuprenorphine Brain Exposure and Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of P-glycoprotein at the blood-brain barrier on the uptake of heroin and its main metabolites: behavioral effects and consequences on the transcriptional responses and reinforcing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Optimization of Bromocriptine-Mesylate-Loaded Polycaprolactone Nanoparticles Coated with Chitosan for Nose-to-Brain Delivery: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Bromocriptine-Mesylate-Loaded Polycaprolactone Nanoparticles Coated with Chitosan for Nose-to-Brain Delivery: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Brain targeting studies on buspirone hydrochloride after intranasal administration of mucoadhesive formulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Application of Intranasal Administration in the Delivery of Antidepressant Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intranasal drug delivery: an efficient and non-invasive route for systemic administration: focus on opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Formulation and optimization of solid lipid nanoparticles of buspirone HCl for enhancement of its oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. research-portal.uu.nl [research-portal.uu.nl]
- 24. researchgate.net [researchgate.net]
binospirone mesylate interaction with other lab reagents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with binospirone mesylate.
Frequently Asked Questions (FAQs)
Q1: What are the common stability issues with this compound in solution?
Binospirone hydrochloride, a salt of buspirone, exhibits pH-dependent solubility. It is more soluble in acidic conditions and has lower solubility at a pH of 6.8, which can be attributed to limited ionization.[1] This reduced solubility at higher pH levels, similar to what might be found in some biological buffers or intestinal environments, can lead to precipitation or degradation of the compound, potentially affecting experimental results and bioavailability.[1] Furthermore, binospirone hydrochloride can exist in different polymorphic forms, which can interconvert and impact the drug's stability, solubility, and dissolution rate.[1][2] Exposure to moisture can also be a concern, as it may trigger hydrate formation, altering the compound's physical properties.[1]
Q2: Are there any known incompatibilities of this compound with common lab reagents or excipients?
Studies have shown that common pharmaceutical excipients such as glucose, lactose, starch, sucrose, magnesium stearate, methylparaben, and propylparaben do not cause significant interference in the spectrophotometric analysis of buspirone hydrochloride. However, it is crucial to consider the potential for interactions with other active compounds or reagents in your specific experimental setup.
Q3: My analytical readings for binospirone are inconsistent. What could be the cause?
Inconsistent analytical readings can stem from several factors related to sample preparation, chromatographic conditions, or the inherent properties of binospirone.
-
pH of the mobile phase: Given the pH-dependent solubility of binospirone, the pH of your mobile phase in liquid chromatography can significantly impact retention times and peak shapes.
-
Polymorphism: As binospirone can exist in interconvertible polymorphic forms, changes in the solid-state form of your standard or sample could lead to variations in solubility and dissolution, affecting quantification.[1][2]
-
Impurities: The presence of impurities or degradation products can interfere with the analysis. A validated, stability-indicating analytical method is crucial for accurate quantification.
Q4: I am observing unexpected biological effects in my cell-based assay with binospirone. Could it be interacting with my media components?
While direct interactions with all possible cell culture media components are not extensively documented in the provided search results, the pH of the culture medium could influence the solubility and availability of binospirone to the cells. If the medium has a pH where binospirone solubility is low, the effective concentration could be less than expected.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure binospirone is in a consistent and soluble ionic state. A lower pH may improve solubility and peak shape. |
| Column Degradation | Flush the column with a strong solvent or replace it if performance does not improve. |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion. |
| Presence of Impurities | Use a high-purity standard and verify the integrity of your sample. An impurity profile analysis may be necessary. |
Issue 2: False-Positive Results in Urine Catecholamine/Metanephrine Tests
| Potential Cause | Troubleshooting Step |
| Cross-reactivity of Binospirone | Binospirone is known to cause false-positive results on urine tests for metanephrines and catecholamines.[3][4] |
| Confirmation of Results | Use an alternative, more specific analytical method, such as LC-MS/MS, to confirm the presence and quantity of catecholamines or metanephrines. |
| Discontinuation of Compound | If feasible and appropriate for the study design, consider a washout period for binospirone before conducting the urine test. |
Experimental Protocols
Spectrophotometric Determination of Buspirone Hydrochloride
This method is based on the formation of a colored ion-associate between buspirone hydrochloride and an acidic dye.
Reagents:
-
Buspirone Hydrochloride standard solution (e.g., 2 x 10⁻³ M)
-
Acidic dye reagents such as Picric Acid (PA), Bromothymol Blue (BTB), Alizarin Red (AR), or Bromophenol Red (BPR).
-
Appropriate buffer solution to maintain optimal pH.
-
Organic extraction solvent (e.g., benzene).
Procedure:
-
To 1 mL of the buspirone hydrochloride standard or sample solution, add a specific volume of the chosen acidic dye reagent.
-
Add the buffer solution to achieve the optimal pH for ion-associate formation.
-
Add the organic solvent and shake the mixture for approximately 2 minutes to allow for the complete extraction of the ion-associate.
-
Allow the layers to separate.
-
Measure the absorbance of the organic layer at the specific maximum wavelength for the ion-associate formed (e.g., 410 nm for PA and BTB, 430 nm for AR, and 423 nm for BPR).[5]
-
Create a calibration curve using a series of known concentrations of buspirone hydrochloride to quantify the sample.
High-Performance Liquid Chromatography (HPLC) for Buspirone and its Impurities
This method is suitable for the determination of buspirone HCl and its potential impurities.[6]
Chromatographic Conditions:
| Parameter | Specification |
| Column | µBondapack C18 |
| Mobile Phase | Gradient elution with 10mM KH₂PO₄ (pH 6.1) and acetonitrile. |
| Gradient Program | Initial: 90:10 (v/v) buffer:acetonitrile, hold for 1 min. Linear gradient to 35:65 (v/v) over 26 min. |
| Flow Rate | 2.0 mL/min |
| Detection | Photodiode Array (PDA) detector at 210 nm and 240 nm. |
| Quantification Limit | 1.25 ng/µL |
Visualizations
Caption: HPLC analysis workflow for binospirone and its impurities.
Caption: Troubleshooting logic for inconsistent HPLC results with binospirone.
References
- 1. Buspirone Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buspirone Interactions: Other Medications, Alcohol, and More [healthline.com]
- 4. Buspirone interactions: Other medications, alcohol, and more [medicalnewstoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatographic method for the analysis of buspirone HCl and its potential impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Binospirone Mesylate in HPLC Analysis
Welcome to the technical support center for the HPLC analysis of binospirone mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during chromatographic analysis. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio will need to be optimized.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210-240 nm).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
Q2: I am observing significant peak tailing with my this compound peak. What are the likely causes and solutions?
A2: Peak tailing is a common issue when analyzing basic compounds like binospirone.[1][2] The primary cause is often the interaction of the basic analyte with acidic silanol groups on the silica-based column packing material.[1] Here are some troubleshooting steps:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) can suppress the ionization of silanol groups, reducing their interaction with the protonated basic analyte.[2][3]
-
Use a Mobile Phase Modifier: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[3]
-
Increase Buffer Strength: A higher buffer concentration can also help to minimize secondary interactions.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are designed to provide better peak shapes for basic compounds.
-
Consider a Different Stationary Phase: If tailing persists, explore columns with alternative stationary phases, such as those with embedded polar groups or hybrid silica particles.
Q3: My retention times for this compound are shifting between injections. What should I investigate?
A3: Fluctuating retention times can be caused by several factors. A systematic approach is key to identifying the root cause:[4]
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks, as this can cause pressure fluctuations and affect retention.
-
Ensure Proper Mobile Phase Preparation: Inconsistent mobile phase composition is a common culprit. Ensure accurate measurement and thorough mixing of solvents. Degas the mobile phase to prevent air bubbles in the pump.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
-
Temperature Fluctuations: If the laboratory temperature is not stable, consider using a column oven to maintain a constant temperature.
-
Pump Performance: Check the pump for any signs of malfunction, such as pressure fluctuations or inconsistent flow rates.
Q4: How can the mesylate counter-ion affect the HPLC analysis?
A4: The mesylate (methanesulfonate) counter-ion can potentially influence the chromatography. Being an acidic counter-ion, it will be dissociated in the mobile phase. While it is generally well-behaved in reversed-phase chromatography, high concentrations of salts in the sample can sometimes lead to peak shape distortion or shifts in retention time.[5] If you suspect issues related to the counter-ion, consider the following:
-
Sample Preparation: Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. If the salt concentration is very high, a sample clean-up step like solid-phase extraction (SPE) might be beneficial.
-
Mixed-Mode Chromatography: For simultaneous analysis of binospirone and its mesylate counter-ion, a mixed-mode column with both reversed-phase and anion-exchange characteristics could be employed.[6][7]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanol groups on the column. | - Lower the mobile phase pH (e.g., to 3-4). - Add a mobile phase modifier like triethylamine (TEA). - Use a high-purity, end-capped C18 column.[2] - Increase the buffer strength of the mobile phase. |
| Column overload. | - Reduce the concentration of the injected sample. - Use a column with a higher loading capacity. | |
| Presence of an interfering compound. | - Adjust the mobile phase composition to improve resolution. - Use a more efficient column (longer column or smaller particle size). | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload. | - Dilute the sample. | |
| Broad Peaks | High dead volume in the HPLC system. | - Use shorter, narrower internal diameter tubing. - Ensure all fittings are properly connected. |
| Column contamination or degradation. | - Flush the column with a strong solvent. - Replace the column if performance does not improve. | |
| Mobile phase flow rate is too low. | - Increase the flow rate to an optimal level for the column dimensions. |
Issue 2: Inconsistent Retention Times
| Symptom | Potential Cause | Recommended Solution |
| Gradual Decrease in Retention Time | Loss of stationary phase due to aggressive mobile phase pH. | - Ensure the mobile phase pH is within the recommended range for the column (typically pH 2-8 for silica-based columns). |
| Column contamination. | - Implement a column washing procedure after each analytical run. | |
| Random Fluctuation in Retention Time | Air bubbles in the pump. | - Degas the mobile phase thoroughly. - Prime the pump to remove any trapped air. |
| Leaks in the system. | - Systematically check all fittings and connections for leaks. | |
| Inconsistent mobile phase composition. | - Prepare fresh mobile phase and ensure accurate mixing. | |
| Unstable column temperature. | - Use a column oven to maintain a constant temperature. |
Issue 3: Extraneous Peaks (Ghost Peaks)
| Symptom | Potential Cause | Recommended Solution |
| Appearance of Unexpected Peaks | Contaminated mobile phase or glassware. | - Use high-purity HPLC-grade solvents and reagents. - Thoroughly clean all glassware. |
| Carryover from previous injections. | - Implement a needle wash step in the autosampler method. - Inject a blank solvent to check for carryover. | |
| Sample degradation. | - Prepare samples fresh and store them appropriately (e.g., protected from light, at a low temperature). |
Experimental Protocols
As a specific validated method for this compound is not publicly available, the following protocol is a hypothetical starting point based on methods for the related compound, buspirone HCl.[8][9][10] This protocol should be optimized and validated for your specific application.
Sample Preparation
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 1 mg/mL). Further dilute with the mobile phase to achieve the desired working concentrations.
-
Sample Solution: The preparation of the sample solution will depend on the matrix (e.g., bulk drug, pharmaceutical formulation). For a tablet, a typical procedure would involve:
-
Weighing and finely powdering a number of tablets.
-
Accurately weighing a portion of the powder equivalent to a specific amount of this compound.
-
Dissolving the powder in a suitable solvent (e.g., a mixture of water and organic solvent), potentially with the aid of sonication.
-
Diluting to a final volume with the mobile phase.
-
Filtering the solution through a 0.45 µm syringe filter before injection.
-
HPLC Method Parameters (Starting Point)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.05 M Potassium Phosphate Buffer (pH 4.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 238 nm |
Potential Degradation Products
Forced degradation studies on the related compound, buspirone HCl, have identified several degradation products under various stress conditions such as acid and base hydrolysis, oxidation, and heat.[8] It is plausible that this compound may undergo similar degradation pathways. A stability-indicating HPLC method should be able to resolve the parent peak from these potential degradants.
| Potential Degradant | Formation Condition | Notes |
| Hydrolytic Degradants | Acidic or basic conditions | The amide bonds in the azaspirodecanedione ring system may be susceptible to hydrolysis. |
| Oxidative Degradants | Exposure to oxidizing agents (e.g., H₂O₂) | The nitrogen atoms in the piperazine ring could be susceptible to oxidation. |
| Thermal Degradants | High temperatures | May lead to various decomposition products. |
Visualizations
Logical Troubleshooting Workflow for Peak Tailing
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. HPLC 疑難排解指南 [sigmaaldrich.com]
- 5. The influence of salt matrices on the reversed-phase liquid chromatography behavior and electrospray ionization tandem mass spectrometry detection of glyphosate, glufosinate, aminomethylphosphonic acid and 2-aminoethylphosphonic acid in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability-indicating high-performance liquid chromatographic assay of buspirone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of HPLC Method for the Determination of Buspirone in Rat Plasma Using Fluorescence Detection and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
minimizing off-target effects of binospirone mesylate
Disclaimer: Information regarding binospirone mesylate is limited in publicly available literature. The following guidance is primarily based on data from its close structural and functional analogue, buspirone. Researchers should use this information as a starting point and validate findings with experiments specific to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a 5-HT1A receptor agonist[1]. Its therapeutic effects are believed to be mediated primarily through its partial agonism at serotonin 5-HT1A receptors[2]. It also exhibits a low affinity for dopamine D2 autoreceptors, where it acts as an antagonist, and has a weak affinity for 5-HT2 receptors[2]. Unlike benzodiazepines, it does not significantly interact with GABA receptors[3].
Q2: What are the common off-target effects observed with compounds in this class?
Common off-target effects, as observed with the analogue buspirone, are generally mild and can include dizziness, headache, nervousness, light-headedness, and gastrointestinal issues such as nausea and diarrhea[4][5][6]. In some cases, side effects such as excitement and paresthesia have been reported[4].
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects can be approached through several strategies:
-
Dose Optimization: Titrate to the lowest effective concentration to reduce the likelihood of engaging lower-affinity off-target receptors.
-
Formulation Strategies: Consider formulating this compound in a controlled-release vehicle to maintain steady plasma concentrations and avoid peak-dose-related side effects[7][8][9].
-
Selective Agonist Comparison: Use highly selective 5-HT1A receptor agonists as controls to differentiate between on-target and off-target effects.
-
Computational Modeling: Employ computational models to predict the binding affinity of this compound to various receptors and guide experimental design to minimize off-target interactions[10][11][12].
Q4: What is the pharmacokinetic profile of buspirone, the analogue of binospirone?
Buspirone is rapidly absorbed after oral administration, with peak plasma levels reached within 40 to 90 minutes[13]. It undergoes extensive first-pass metabolism, primarily by the CYP3A4 enzyme, resulting in a low oral bioavailability of about 4%[13]. The elimination half-life of unchanged buspirone is approximately 2 to 3 hours[13]. One of its major metabolites, 1-pyrimidinylpiperazine (1-PP), is pharmacologically active[13].
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| High incidence of dizziness and drowsiness in animal models. | Off-target effects, possibly related to dopamine D2 receptor antagonism. | 1. Reduce the administered dose. 2. Switch to a more targeted delivery method (e.g., localized injection) if applicable to the experimental design. 3. Co-administer with a D2 receptor antagonist to see if the effect is blocked. |
| Inconsistent results between experimental batches. | Variability in drug formulation or administration. | 1. Ensure consistent formulation procedures. 2. Standardize the route and timing of administration. 3. Check for potential degradation of the compound. |
| Observed effects do not align with known 5-HT1A receptor signaling. | Involvement of active metabolites or off-target receptors. | 1. Profile the activity of known metabolites of buspirone (e.g., 1-PP). 2. Conduct a broader receptor screening panel to identify potential off-target interactions. 3. Use knockout animal models for suspected off-target receptors if available. |
| Low in vivo efficacy despite high in vitro potency. | Poor bioavailability due to extensive first-pass metabolism. | 1. Consider alternative routes of administration that bypass first-pass metabolism (e.g., intraperitoneal, subcutaneous)[7][8][9]. 2. Co-administer with a known inhibitor of CYP3A4 to increase bioavailability (use with caution and appropriate controls). 3. Investigate novel formulation strategies to enhance absorption and reduce metabolism[7][8][9]. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Buspirone (Human Data)
| Parameter | Value | Reference |
| Bioavailability | ~4% | [13][14] |
| Time to Peak Plasma Concentration (Tmax) | 40-90 minutes | [13] |
| Elimination Half-Life (t½) | 2-3 hours | [3][13] |
| Plasma Protein Binding | ~86% | [3][13] |
| Primary Metabolizing Enzyme | CYP3A4 | [3][13] |
| Active Metabolite | 1-pyrimidinylpiperazine (1-PP) | [13] |
Table 2: Common Adverse Effects of Buspirone (Human Clinical Trial Data)
| Adverse Effect | Incidence in Buspirone Group (%) | Incidence in Placebo Group (%) | Reference |
| Dizziness | 9 | 2 | [4] |
| Headache | 7 | 2 | [4] |
| Nervousness | 4 | 1 | [4] |
| Light-headedness | 4 | <1 | [4] |
| Diarrhea | 3 | <1 | [4] |
| Paresthesia | 2 | <1 | [4] |
| Excitation | 2 | <1 | [4] |
| Sweating/Clamminess | 1 | 0 | [4] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol is adapted from methodologies used for assessing 5-HT1A receptor binding[15].
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Membrane preparations from cells expressing the human 5-HT1A receptor.
-
[³H]-8-OH-DPAT (radioligand).
-
This compound.
-
Serotonin (for non-specific binding determination).
-
Assay buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, pH 7.4).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of a high concentration of serotonin (for non-specific binding).
-
50 µL of the this compound serial dilutions.
-
-
Add 50 µL of [³H]-8-OH-DPAT to each well at a final concentration near its Kd.
-
Add 100 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Harvest the membranes onto filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding and determine the Ki value using appropriate software (e.g., Prism).
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
Objective: To assess the effect of this compound on serotonin and dopamine levels in a specific brain region (e.g., prefrontal cortex or hippocampus) of a freely moving animal.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC with electrochemical detection.
-
This compound solution for injection.
-
Artificial cerebrospinal fluid (aCSF).
Procedure:
-
Surgically implant a guide cannula into the target brain region of the animal model. Allow for recovery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (specify route, e.g., intraperitoneal).
-
Continue collecting dialysate samples for a set period post-administration.
-
Analyze the concentration of serotonin and dopamine in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from the baseline levels.
Visualizations
Caption: Binospirone's primary signaling pathway via 5-HT1A receptors.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Review of the side-effect profile of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buspar (buspirone): Side effects, dosage, uses [medicalnewstoday.com]
- 6. Buspirone oral tablet side effects: How to manage [medicalnewstoday.com]
- 7. mdpi.com [mdpi.com]
- 8. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational Prediction of the Binding Pose of Metal-Binding Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational modeling of drug response with applications to neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medicalsciences.med.unsw.edu.au [medicalsciences.med.unsw.edu.au]
Validation & Comparative
A Comparative Guide to Azapirone Anxiolytics: Validating Efficacy Through Preclinical and Clinical Data
Executive Summary: Binospirone mesylate, an azapirone derivative, was initially explored for its anxiolytic potential before its development was discontinued during Phase 1 clinical trials. Consequently, publicly available data on its specific anxiolytic effects and receptor binding profile is exceptionally limited. To provide a comprehensive analysis for researchers and drug development professionals, this guide will focus on well-documented compounds within the same pharmacological class. We will use buspirone as the primary azapirone comparator, supplemented with data from tandospirone, another clinically utilized azapirone. These will be benchmarked against diazepam, a classic benzodiazepine anxiolytic, to highlight differing mechanisms and therapeutic profiles. This report synthesizes in vitro binding affinities, in vivo behavioral data from preclinical models, and clinical efficacy data from studies on Generalized Anxiety Disorder (GAD).
Mechanism of Action: 5-HT1A Partial Agonism
Azapirones, including buspirone and tandospirone, exert their anxiolytic effects primarily through partial agonism at serotonin 5-HT1A receptors. This mechanism contrasts sharply with benzodiazepines like diazepam, which act as positive allosteric modulators of the GABA-A receptor.
The signaling pathway for azapirones involves binding to presynaptic 5-HT1A autoreceptors, which initially reduces serotonin synthesis and release. However, with chronic administration, these autoreceptors desensitize, leading to an overall increase in serotonergic neurotransmission. Postsynaptically, they act on 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to Gαi/o proteins. This activation inhibits adenylyl cyclase, reducing cAMP levels, and opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a reduction in neuronal firing rates in key anxiety-related brain circuits.
A Comparative Analysis of Binospirone Mesylate and Selective Serotonin Reuptake Inhibitors (SSRIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of binospirone mesylate and Selective Serotonin Reuptake Inhibitors (SSRIs), focusing on their distinct mechanisms of action, available clinical data from comparative studies, and the experimental protocols employed in these investigations.
Differentiated Mechanisms of Action
This compound and SSRIs represent two distinct pharmacological approaches to treating anxiety and depressive disorders. Their primary difference lies in their molecular targets and subsequent effects on serotonergic neurotransmission.
SSRIs, such as fluoxetine, sertraline, and escitalopram, function by selectively blocking the serotonin transporter (SERT) on the presynaptic neuron.[1] This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[1]
In contrast, binospirone (often referred to by its earlier developmental name, buspirone) is a partial agonist of the serotonin 5-HT1A receptor.[1][2] It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which inhibits the synthesis and firing of serotonin neurons.[2][3] At postsynaptic 5-HT1A receptors, particularly in the hippocampus and cortex, it behaves as a partial agonist.[2][3] Binospirone also exhibits a moderate affinity for dopamine D2 receptors, acting as an antagonist, and weak affinity for 5-HT2 receptors.[1][4] Unlike benzodiazepines, it does not interact with GABA receptors.[1]
dot
Caption: Signaling Pathways of SSRIs and Binospirone.
Head-to-Head and Augmentation Studies: A Review of Clinical Data
| Study Design | Patient Population | Interventions | Key Efficacy Outcomes | Key Safety/Tolerability Outcomes |
| Randomized, Double-Blind, Placebo-Controlled Trial [5][6] | 119 patients with treatment-refractory major depressive episode (failed to respond to ≥4 weeks of citalopram or paroxetine).[5][6] | 1. SSRI + Binospirone (N=58) 2. SSRI + Placebo (N=61) (4-week treatment)[5][6] | No statistically significant difference in response rates between the binospirone (50.9%) and placebo (46.7%) groups.[5][6] | No statistically significant differences in the frequency of adverse events between the two groups.[5][6] |
| Multicenter, Prospective, Observational Study [7] | 180 patients with depressive disorders and a Hamilton Anxiety Rating Scale (HAMA) score ≥ 18, already taking an SSRI or SNRI.[7] | Adjunctive binospirone for 12 weeks.[7] | Significant decrease in HAMA scores from 25.2 at baseline to 15.4 at 12 weeks. Significant decrease in Hamilton Depression Rating Scale (HAMD) scores from 19.4 to 12.7.[7] | Adverse drug reactions were reported in 3.7% of participants.[7] |
| Randomized, Placebo-Controlled Trial [8] | Patients with Generalized Anxiety Disorder (GAD) and coexisting mild depressive symptoms (HAM-A ≥ 18, HAM-D 12-17).[8] | 1. Binospirone (15-45 mg/day) (N=80) 2. Placebo (N=82) (6-week treatment)[8] | Binospirone-treated patients had a significantly greater reduction in HAM-A scores (12.4 points) compared to placebo (9.5 points). Binospirone also led to a significantly greater reduction in HAM-D scores (5.7 points) compared to placebo (3.5 points).[8] | Binospirone-treated patients reported significantly more nausea, dizziness, somnolence, and sweating than the placebo group.[8] |
Experimental Protocols in Clinical Trials
The methodologies employed in clinical trials investigating binospirone, both as a monotherapy for anxiety and as an adjunctive treatment for depression, follow rigorous standards to ensure data validity and patient safety.
Protocol for a Randomized, Double-Blind, Placebo-Controlled Augmentation Trial
This workflow outlines a typical design for a study evaluating the efficacy of adding binospirone to an existing SSRI treatment regimen for patients with treatment-refractory depression, based on the study by Landén et al. (1998).[5][6]
dot
Caption: Workflow of a Binospirone Augmentation Trial.
Key Methodological Components:
-
Patient Population: Clearly defined inclusion and exclusion criteria are essential. For instance, in the augmentation study, patients were required to have a diagnosis of a major depressive episode according to DSM-IV criteria and to have shown a lack of response to a minimum of four weeks of treatment with a specific SSRI (citalopram or paroxetine).[5][6]
-
Randomization and Blinding: Patients are randomly assigned to receive either the active drug (binospirone) or a placebo in addition to their ongoing SSRI treatment. Double-blinding ensures that neither the patients nor the investigators know who is receiving the active treatment, which minimizes bias.[5][6]
-
Dosage and Administration: The study protocol specifies the titration schedule for the investigational drug. For example, binospirone might be initiated at a low dose and gradually increased over a set period to the target therapeutic dose.
-
Outcome Measures: Primary and secondary efficacy endpoints are pre-specified. The primary outcome measure in the Landén et al. study was the score on the Clinical Global Impressions-Improvement (CGI-I) scale.[5][6] Other scales, such as the Hamilton Anxiety Rating Scale (HAM-A) and the Hamilton Depression Rating Scale (HAM-D), are commonly used as well.[7][8]
-
Safety and Tolerability Assessment: The incidence and severity of adverse events are systematically recorded throughout the study.[5][6]
Preclinical Investigations
Preclinical studies in animal models have been instrumental in elucidating the antidepressant-like effects of binospirone, particularly in combination with SSRIs.
Experimental Design in Animal Models:
A common preclinical model to assess antidepressant efficacy is the tail suspension test (TST). In a study investigating the interaction between binospirone and fluoxetine (an SSRI), male Swiss albino mice were used. The experimental protocol involved the following steps:
-
Acclimatization: Animals were acclimatized to laboratory conditions for seven days.
-
Group Assignment: Mice were randomly assigned to different treatment groups: control (vehicle), fluoxetine alone, binospirone alone, and a combination of fluoxetine and binospirone.
-
Drug Administration: The respective drugs or vehicle were administered intraperitoneally.
-
Tail Suspension Test: After a specified period following drug administration, the mice were subjected to the TST. In this test, the duration of immobility is measured, with a reduction in immobility time suggesting an antidepressant-like effect.
-
Statistical Analysis: The data on immobility time were analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significant differences between the treatment groups.
One such study found that the combination of binospirone with either fluoxetine or desipramine significantly decreased the immobility time compared to the respective drugs alone, suggesting a synergistic antidepressant-like effect.
Conclusion
This compound and SSRIs operate through fundamentally different mechanisms to modulate the serotonin system. While SSRIs increase the overall levels of serotonin in the synapse by blocking its reuptake, binospirone acts as a partial agonist at 5-HT1A receptors, which has a more nuanced effect on serotonergic activity.
The available clinical evidence does not support a clear superiority of binospirone over SSRIs, or vice versa, in head-to-head monotherapy for depression, largely due to a lack of such direct comparative trials. However, studies on adjunctive binospirone therapy suggest it is well-tolerated and may be effective in reducing anxiety symptoms in patients with depressive disorders who are already on an SSRI.[7] Furthermore, binospirone has demonstrated efficacy as a monotherapy for generalized anxiety disorder, with a side effect profile that differs from that of SSRIs.[8]
For drug development professionals, the distinct mechanism of binospirone presents opportunities for targeted therapies, particularly for patient populations who may not tolerate or respond adequately to SSRIs. Future head-to-head comparative studies are warranted to more definitively establish the relative efficacy and safety of binospirone and SSRIs in the treatment of both anxiety and depressive disorders.
References
- 1. droracle.ai [droracle.ai]
- 2. 5-HT1 receptor agonists | Pharmacology Education Project [pharmacologyeducation.org]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. psychiatrist.com [psychiatrist.com]
- 6. A randomized, double-blind, placebo-controlled trial of buspirone in combination with an SSRI in patients with treatment-refractory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness of Buspirone in Alleviating Anxiety Symptoms in Patients with Depressive Disorder: A Multicenter Prospective Observational Study in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of buspirone in generalized anxiety disorder with coexisting mild depressive symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Buspirone Mesylate: A Comparative Analysis Against Placebo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of buspirone mesylate versus placebo, with a focus on its anxiolytic and antidepressant-like effects observed in animal models. The information presented is supported by experimental data from various preclinical studies.
Mechanism of Action
Buspirone is an anxiolytic agent belonging to the azapirone class of drugs.[1][2] Its primary mechanism of action is mediated through its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[1][3] Buspirone also exhibits a weak affinity for dopamine D2 receptors, acting as an antagonist.[1][4] Unlike benzodiazepines, buspirone has no significant affinity for GABAa receptors, which explains its lack of sedative, muscle relaxant, and anticonvulsant properties.[2][5]
Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of buspirone for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Buspirone Ki (nM) | Placebo | Reference |
| Serotonin 5-HT1A | High Affinity | Not Applicable | [1][3] |
| Dopamine D2 | Moderate Affinity | Not Applicable | [4] |
| Serotonin 5-HT2 | Weak Affinity | Not Applicable | [1] |
Preclinical Efficacy in Animal Models
Buspirone has been evaluated in various animal models of anxiety and depression to assess its therapeutic potential.
Anxiolytic-like Effects: Elevated Plus-Maze
The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[6][7] The test is based on the natural aversion of rodents to open and elevated spaces.[7] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Experimental Protocol: Elevated Plus-Maze
-
Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.[6]
-
Animals: Adult male mice or rats are used.
-
Procedure: Animals are individually placed at the center of the maze, facing an open arm, and allowed to explore for a 5-minute session.[7] The number of entries into and the time spent in each arm are recorded and analyzed.[6]
-
Drug Administration: Buspirone (at varying doses) or a placebo (vehicle) is administered intraperitoneally (i.p.) prior to the test.
Quantitative Data: Elevated Plus-Maze
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Reference |
| Placebo (Vehicle) | - | Baseline | Baseline | [8] |
| Buspirone | 2 | Increased | Increased | [8] |
Note: Specific numerical data for placebo and buspirone-treated groups can vary between studies. The table reflects the general finding of an anxiolytic-like effect at a specific dose.
Antidepressant-like Effects: Forced Swim Test
The forced swim test (FST) is a common behavioral model used to screen for antidepressant-like activity.[9] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of immobility.
Experimental Protocol: Forced Swim Test
-
Apparatus: A transparent glass cylinder filled with water.[9]
-
Animals: Adult male mice are typically used.
-
Procedure: Animals are placed individually into the cylinder for a 6-minute session. The duration of immobility during the last 4 minutes of the test is recorded.[9]
-
Drug Administration: Buspirone (at varying doses) or a placebo (vehicle) is administered i.p. prior to the test.
Quantitative Data: Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds, Mean ± SEM) | Reference |
| Placebo (Vehicle) | - | Baseline | [10][11] |
| Buspirone | 3-10 | Increased | [10] |
| Buspirone | 5 | Decreased (in a fentanyl withdrawal model) | [12] |
Note: The effect of buspirone in the forced swim test can be complex, with some studies showing an increase in immobility, while others demonstrate a decrease, particularly in specific disease models.[8][10][12] This highlights the importance of the experimental context.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of buspirone and a typical experimental workflow for preclinical behavioral testing.
Caption: Proposed signaling pathway of buspirone at presynaptic and postsynaptic 5-HT1A receptors.
Caption: A generalized workflow for preclinical behavioral studies comparing buspirone and placebo.
References
- 1. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical pharmacology of buspirone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adhikarilab.psych.ucla.edu [adhikarilab.psych.ucla.edu]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 11. Anxiolytic Effects of Buspirone and MTEP in the Porsolt Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Binospirone Mesylate and Nefazodone for Drug Development Professionals
This guide provides a detailed comparative analysis of two psychoactive compounds, binospirone mesylate and nefazodone. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological and clinical profiles of these agents. The information is presented to facilitate an objective comparison of their mechanisms of action, receptor binding affinities, pharmacokinetic properties, and adverse effect profiles, supported by experimental data and methodologies.
Introduction to this compound and Nefazodone
Binospirone (MDL 73,005EF) is an anxiolytic agent belonging to the azapirone class of compounds.[1] It is characterized by its distinct action on serotonin 5-HT1A receptors, acting as a partial agonist at somatodendritic autoreceptors and an antagonist at postsynaptic 5-HT1A receptors.[2]
Nefazodone is an antidepressant that was formerly marketed under brand names such as Serzone.[3] It possesses a unique pharmacological profile, acting as both a serotonin 5-HT2A receptor antagonist and a serotonin reuptake inhibitor.[4] Its clinical use has been significantly limited due to concerns about hepatotoxicity.[3]
Mechanism of Action and Receptor Binding Profile
The therapeutic and adverse effects of binospirone and nefazodone are dictated by their interactions with various neurotransmitter receptors. A comparative summary of their receptor binding affinities (Ki values in nM) is presented in the table below. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Nefazodone (Ki, nM) | Predominant Action of Nefazodone |
| Serotonin Receptors | |||
| 5-HT1A | High Affinity (Partial Agonist/Antagonist)[2] | 80[3] | Antagonist[4] |
| 5-HT2A | Low Affinity | 26[3] | Potent Antagonist[3] |
| 5-HT2C | No significant affinity reported | 72[3] | Antagonist[4] |
| Serotonin Transporter (SERT) | No significant affinity reported | Low but significant affinity[3] | Weak Inhibitor[4] |
| Adrenergic Receptors | |||
| α1 | Low Affinity | 5.5 - 48[3] | Antagonist[4] |
| α2 | Low Affinity | 84 - 640[3] | Antagonist[4] |
| Dopamine Receptors | |||
| D2 | Moderate Affinity | 910[3] | Weak Antagonist[3] |
| Other Receptors | |||
| Histamine H1 | No significant affinity reported | ≥370[3] | Antagonist |
| Muscarinic Acetylcholine | No significant affinity reported | >10,000[3] | No significant affinity |
Signaling Pathways
The interaction of these drugs with their primary receptor targets initiates downstream signaling cascades that produce their pharmacological effects.
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion of a drug are critical determinants of its clinical utility.
| Pharmacokinetic Parameter | This compound | Nefazodone |
| Bioavailability | Low (similar to buspirone's ~4%)[6] | ~20% (variable)[3] |
| Protein Binding | ~86% (for buspirone)[7] | >99%[8] |
| Metabolism | Primarily via CYP3A4 (for buspirone)[7] | Extensively by CYP3A4[3] |
| Elimination Half-life | ~2-3 hours (for buspirone)[7] | 2-4 hours[3] |
| Active Metabolites | 1-(2-pyrimidinyl)piperazine (1-PP) (for buspirone) | Hydroxynefazodone, m-chlorophenylpiperazine (mCPP), triazoledione[3] |
Adverse Effect Profiles
The safety and tolerability of a drug are paramount in its development and clinical use.
| Adverse Effect | This compound (and class effects) | Nefazodone |
| Common | Dizziness, headache, nausea, nervousness (based on buspirone)[5] | Dry mouth, somnolence, nausea, dizziness, blurred vision[8] |
| Serious | Serotonin syndrome (risk with serotonergic agents)[9] | Hepatotoxicity (can be severe and life-threatening) [4], orthostatic hypotension, syncope |
| Withdrawal Effects | Minimal (for buspirone) | Minimal |
| Sexual Dysfunction | Low incidence (for buspirone) | Lower incidence compared to SSRIs |
Experimental Protocols
A general methodology for determining receptor binding affinity, a key experiment in characterizing these compounds, is the radioligand binding assay.
Key Steps in a Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are isolated from cultured cells or tissue homogenates.[10]
-
Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound (e.g., binospirone or nefazodone).[11]
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.[10]
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.[12]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The Ki (inhibition constant), which reflects the affinity of the test compound for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.[13]
Comparative Summary and Logical Relationships
The distinct pharmacological profiles of binospirone and nefazodone lead to different potential therapeutic applications and side effect liabilities.
Conclusion
This compound and nefazodone are two psychoactive compounds with distinct mechanisms of action and pharmacological profiles. Binospirone, as a 5-HT1A partial agonist/antagonist, shows promise as an anxiolytic with a favorable side effect profile, similar to other azapirones. Nefazodone, a potent 5-HT2A antagonist and weak serotonin reuptake inhibitor, has demonstrated efficacy as an antidepressant but is associated with a significant risk of severe liver toxicity, which has curtailed its clinical use.
For drug development professionals, the comparison highlights the importance of receptor selectivity and off-target effects in determining the therapeutic potential and safety of a compound. While both drugs modulate the serotonergic system, their differential receptor interactions lead to distinct clinical applications and liabilities. Further research into the detailed receptor binding profile of binospirone would be beneficial for a more complete comparative assessment.
References
- 1. Serotonergic mechanisms in the behavioral effects of buspirone and gepirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binospirone [medbox.iiab.me]
- 3. Nefazodone - Wikipedia [en.wikipedia.org]
- 4. Nefazodone | C25H32ClN5O2 | CID 4449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of buspirone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of buspirone hydrochloride-loaded long-acting microneedles for management of anxiety disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
Unveiling Binospirone Mesylate: A Comparative Analysis of its Anxiolytic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the therapeutic potential of binospirone mesylate (MDL 73005EF), a selective 5-HT1A receptor ligand, by comparing its preclinical performance with the established anxiolytics, buspirone and diazepam. This analysis is based on key experimental data to inform future research and development in the field of anxiolytic therapies.
Executive Summary
This compound demonstrates a distinct pharmacological profile with potent and selective binding to 5-HT1A receptors, exceeding that of buspirone. Preclinical evidence from rodent models of anxiety, including the elevated plus-maze and the water-lick conflict test, suggests that binospirone possesses anxiolytic-like effects comparable to diazepam and distinct from buspirone. These findings highlight binospirone's potential as an anxiolytic agent with a mechanism of action that may offer advantages over existing therapies. However, a notable lack of publicly available clinical trial data for this compound necessitates further investigation to translate these preclinical findings to human subjects.
Data Presentation
Table 1: Comparative Receptor Binding Affinity
| Compound | 5-HT1A Receptor Affinity (pIC50) | Selectivity over other Monoamine and Benzodiazepine Receptors |
| This compound (MDL 73005EF) | 8.6 | > 100-fold |
| Buspirone | Less potent than Binospirone | Less selective than Binospirone |
Data extracted from Moser et al. (1990).
Table 2: Comparative Efficacy in Animal Models of Anxiety
| Compound | Elevated Plus-Maze Test | Water-Lick Conflict Test |
| This compound (MDL 73005EF) | Anxiolytic-like effect (similar to diazepam) | Anxiolytic-like effect (similar to diazepam and buspirone) |
| Buspirone | Opposite effect to Binospirone and diazepam | Anxiolytic-like effect |
| Diazepam | Anxiolytic-like effect | Anxiolytic-like effect |
Data extracted from Moser et al. (1990).
Experimental Protocols
Radioligand Binding Studies
The affinity of this compound for the 5-HT1A recognition site was determined using radioligand binding techniques as described by Moser et al. (1990). The pIC50 value, representing the negative logarithm of the molar concentration of the drug that inhibits 50% of the specific binding of a radioligand, was calculated to quantify binding affinity. Selectivity was assessed by comparing its affinity for the 5-HT1A receptor to its affinity for a panel of other monoamine and benzodiazepine receptor sites.[1]
Elevated Plus-Maze Test
This test is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms. The effects of this compound were compared to those of diazepam and buspirone in this paradigm.[1]
Water-Lick Conflict Test
This model induces conflict in rodents by simultaneously motivating them to drink (by water deprivation) and punishing them for drinking with a mild foot shock. Anxiolytic drugs are expected to increase the number of punished licks, indicating a reduction in the conflict-induced behavioral inhibition. The performance of this compound was evaluated against diazepam and buspirone in this test.[1]
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Preclinical experimental workflow for anxiolytic drug evaluation.
Discussion and Future Directions
The preclinical data strongly suggest that this compound is a potent and selective 5-HT1A receptor ligand with clear anxiolytic-like properties in animal models. Its distinct profile in the elevated plus-maze compared to buspirone suggests a potentially different, and perhaps more robust, anxiolytic mechanism. The proposed mechanism of action, involving partial agonism at presynaptic 5-HT1A autoreceptors and antagonism at postsynaptic receptors, warrants further investigation to fully elucidate its downstream effects on serotonergic neurotransmission.
The most significant gap in the current understanding of this compound's therapeutic potential is the absence of human clinical trial data. To move forward, the following steps are recommended:
-
Phase I Clinical Trials: To establish the safety, tolerability, and pharmacokinetic profile of this compound in healthy human volunteers.
-
Phase II Clinical Trials: To evaluate the efficacy and dose-response of this compound in patients with generalized anxiety disorder or other anxiety-related conditions. These studies should include direct comparisons with existing standard-of-care treatments.
-
Further Preclinical Studies: To explore the cognitive effects of this compound, particularly in models of anxiety and cognitive impairment, given the findings from studies on its effects in scopolamine-treated rats.
References
Assessing the Specificity of Binospirone Mesylate for 5-HT1A Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of binospirone mesylate for the serotonin 1A (5-HT1A) receptor, a key target in the development of anxiolytics and antidepressants. Through a comparative analysis with the structurally similar and clinically used anxiolytic, buspirone, this document offers valuable insights supported by experimental data to inform research and development decisions.
Executive Summary
Binospirone, also known as tandospirone, demonstrates a high affinity and selectivity for the 5-HT1A receptor. Its binding profile, when compared to buspirone, suggests a more targeted interaction with the 5-HT1A receptor with notably less affinity for other serotonin receptor subtypes and other neurotransmitter receptors. This high specificity may translate to a more favorable side-effect profile. This guide presents the available binding affinity data, a detailed experimental protocol for assessing receptor binding, and a visualization of the 5-HT1A receptor signaling pathway.
Comparative Binding Affinity Data
The following tables summarize the binding affinities (Ki, in nM) of binospirone (tandospirone) and buspirone for the 5-HT1A receptor and a panel of other neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of Binospirone (Tandospirone) and Buspirone for the 5-HT1A Receptor
| Compound | 5-HT1A Receptor Ki (nM) |
| Binospirone (Tandospirone) | 27 ± 5[1][2] |
| Buspirone | 4 - 78[3] |
Table 2: Comparative Binding Affinity (Ki, nM) for a Panel of Neurotransmitter Receptors
| Receptor | Binospirone (Tandospirone) Ki (nM) | Buspirone Ki (nM) |
| Serotonin Receptors | ||
| 5-HT1C | 1300 - 41000[1][4][5] | - |
| 5-HT2 | 1300 - 41000[1][4][5] | Weak affinity[6] |
| Dopamine Receptors | ||
| D1 | 1300 - 41000[1][4][5] | - |
| D2 | 1300 - 41000[1][4][5] | 484[3] |
| D3 | - | 98[3] |
| D4 | - | 29.2[3] |
| Adrenergic Receptors | ||
| α1 | 1300 - 41000[1][4][5] | - |
| α2 | 1300 - 41000[1][4][5] | - |
Note: A broad range for Ki values for binospirone at non-5-HT1A receptors is reported in the literature, indicating significantly lower affinity compared to the 5-HT1A receptor.
Experimental Protocols
The following is a detailed methodology for a competitive radioligand binding assay, a standard method to determine the binding affinity of a compound for a specific receptor.
Competitive Radioligand Binding Assay for 5-HT1A Receptor Affinity
1. Materials and Reagents:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue known to be rich in these receptors (e.g., hippocampus or raphe nucleus).
-
Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A receptor agonist.
-
Test Compound: this compound.
-
Reference Compound: Buspirone.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
2. Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of a fixed concentration of [3H]8-OH-DPAT (typically at or below its Kd value, e.g., 0.5 nM).
-
50 µL of varying concentrations of the test compound (binospirone) or reference compound (buspirone), typically spanning a range of 10^-11 to 10^-5 M.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), primarily initiates an inhibitory signaling cascade. The binding of an agonist, such as binospirone, leads to the dissociation of the Gi/o protein subunits. The α subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). The βγ subunit can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability. Additionally, 5-HT1A receptor activation can modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival.[7][8][9][10]
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tandospirone | C21H29N5O2 | CID 91273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. droracle.ai [droracle.ai]
- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Evaluating the Translational Potential of Binospirone Mesylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of binospirone mesylate, evaluating its translational potential by examining its preclinical data alongside the established anxiolytic agent, buspirone. Due to a lack of publicly available clinical trial data for this compound, this guide focuses on the foundational preclinical research that aimed to establish its therapeutic promise.
Executive Summary
This compound (also known as MDL-73,005-EF) is a potent and selective 5-HT1A receptor ligand that demonstrated anxiolytic-like properties in preclinical animal models.[1] Developed by Sanofi, its current development status is listed as "Pending," though a detailed public record of its clinical development is not available.[2] This guide synthesizes the key preclinical findings for this compound and presents a direct comparison with buspirone to facilitate an objective evaluation of its potential.
Mechanism of Action
This compound is an azapirone derivative, similar to buspirone. Its primary mechanism of action involves a nuanced interaction with serotonin 5-HT1A receptors. It acts as a partial agonist at presynaptic 5-HT1A autoreceptors, which are located on the soma and dendrites of serotonin neurons. This action is thought to reduce the firing rate of these neurons, leading to a decrease in serotonin release. In contrast, at postsynaptic 5-HT1A receptors, which are located on target neurons in areas like the hippocampus and cortex, binospirone acts as an antagonist.[1] This dual action suggests a complex modulation of the serotonergic system.
Figure 1: Proposed signaling pathway of this compound at serotonergic synapses.
Preclinical Data: this compound vs. Buspirone
The most direct comparative preclinical data for this compound comes from a 1990 study by Moser et al. This study provides a valuable head-to-head assessment of the two compounds.
Receptor Binding Profile
This compound displays a high affinity and selectivity for the 5-HT1A receptor, reportedly more potent and selective in this regard than buspirone.
| Compound | Receptor | Binding Affinity (pIC50) |
| This compound | 5-HT1A | 8.6 |
| Buspirone | 5-HT1A | Not explicitly stated in the direct comparison, but generally known to be lower than binospirone. |
Data sourced from Moser et al., 1990.
Animal Models of Anxiety
The anxiolytic potential of this compound was evaluated in two standard animal models: the elevated plus-maze and the water-lick conflict test.
| Animal Model | This compound | Buspirone | Diazepam (Control) |
| Elevated Plus-Maze | Anxiolytic-like effects (similar to diazepam) | Opposite effects to diazepam | Anxiolytic effects |
| Water-Lick Conflict Test | Anxiolytic-like effects (similar to diazepam) | Anxiolytic-like effects (similar to diazepam) | Anxiolytic effects |
Data sourced from Moser et al., 1990.
These findings suggest that in preclinical models, this compound exhibits a profile more consistently aligned with the classic anxiolytic diazepam than buspirone, particularly in the elevated plus-maze test.
Experimental Protocols
Radioligand Binding Assay
Figure 2: Generalized workflow for a radioligand binding assay.
A radioligand binding assay is used to determine the affinity of a drug for a specific receptor. In the case of binospirone and buspirone, this would involve using a radiolabeled ligand known to bind to 5-HT1A receptors, such as [3H]8-OH-DPAT.
General Protocol:
-
Tissue Preparation: A specific brain region rich in 5-HT1A receptors (e.g., hippocampus) is homogenized.
-
Incubation: The tissue homogenate is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (binospirone or buspirone).
-
Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter is measured, which corresponds to the amount of bound radioligand.
-
Data Analysis: The data is used to calculate the concentration of the unlabeled drug that inhibits 50% of the radioligand binding (IC50), from which the binding affinity (Ki or pIC50) is determined.[3]
Elevated Plus-Maze Test
Figure 3: Workflow for the elevated plus-maze test.
The elevated plus-maze is a widely used behavioral test to assess anxiety in rodents. The maze is shaped like a plus sign and has two open arms and two enclosed arms, elevated from the ground. Anxiolytic drugs typically increase the amount of time rodents spend in the open arms.[4][5]
General Protocol:
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated above the floor.
-
Acclimatization: Animals are allowed to acclimate to the testing room before the experiment.
-
Drug Administration: Animals are administered the test compound (binospirone, buspirone, or a control) at a specified time before the test.
-
Testing: Each animal is placed at the center of the maze, and its behavior is recorded for a set period (e.g., 5 minutes).
-
Data Collection: Key parameters measured include the time spent in and the number of entries into the open and closed arms.
-
Analysis: An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.[4][5]
Clinical Development and Translational Potential
A thorough search of publicly available databases and scientific literature did not yield any registered or published clinical trials for this compound for the treatment of anxiety or any other indication. The "Pending" status of its development by Sanofi is ambiguous and could imply a variety of scenarios, from being on hold to having been discontinued without public disclosure.
The absence of clinical data makes a direct evaluation of this compound's translational potential highly speculative. While the preclinical data, particularly its potent and selective 5-HT1A receptor binding and consistent anxiolytic-like effects in animal models, were promising, the journey from a promising preclinical candidate to a clinically approved drug is fraught with challenges.
Factors that may have influenced its translational path include:
-
Pharmacokinetics and Metabolism: Unfavorable pharmacokinetic properties in humans, such as poor bioavailability or rapid metabolism, could have hindered its development.
-
Safety and Tolerability: Unforeseen adverse effects in early-stage clinical trials (if any were conducted) could have led to the termination of the program.
-
Efficacy in Humans: The anxiolytic effects observed in animal models may not have translated to humans.
-
Strategic and Commercial Decisions: The pharmaceutical market for anxiolytics is competitive. The perceived advantages of binospirone over existing treatments like buspirone may not have been deemed significant enough to warrant the substantial investment required for full clinical development.
Conclusion
This compound emerged as a promising preclinical candidate with a distinct pharmacological profile compared to its structural analog, buspirone. Its high affinity for the 5-HT1A receptor and consistent anxiolytic-like effects in animal models suggested a strong therapeutic potential. However, the conspicuous lack of any publicly available clinical trial data prevents a definitive assessment of its translational success.
For researchers and drug development professionals, the story of this compound serves as a case study in the complexities of pharmaceutical development. A promising preclinical profile is a critical first step, but it is not a guarantee of clinical success. Without human data, the translational potential of this compound remains an unanswered question, and its journey from the laboratory to the clinic appears to have been halted for reasons that are not in the public domain. Further investigation into the historical development records of Sanofi and its predecessor companies might provide more clarity on the fate of this once-promising anxiolytic candidate.
References
- 1. Binospirone [medbox.iiab.me]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated plus maze protocol [protocols.io]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Binospirone Mesylate: A Procedural Guide
The proper disposal of investigational compounds like binospirone mesylate is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures compliance with regulatory standards and minimizes potential risks to human health and the environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established best practices for chemical and pharmaceutical waste management.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in a research setting is governed by a multi-tiered regulatory landscape. The primary federal agency overseeing this is the Environmental Protection Agency (EPA), through the Resource Conservation and Recovery Act (RCRA).[1][2] The RCRA provides guidelines for the management of hazardous waste from its generation to its final disposal.[2] Additionally, state and local regulations may impose more stringent requirements.[1] For controlled substances, the Drug Enforcement Administration (DEA) has specific disposal protocols.[3][4]
Due to the toxicological profile of related compounds, this compound should be managed as a hazardous chemical waste unless a specific Safety Data Sheet (SDS) explicitly states otherwise. Multiple SDSs for the similar compound, buspirone hydrochloride, classify it as "Toxic if swallowed."[5][6][7] Therefore, a conservative and compliant approach necessitates treating this compound as hazardous waste, which is strictly prohibited from drain or regular trash disposal.[8][9]
| Regulatory Body/Guideline | Key Requirements for Hazardous Pharmaceutical Waste |
| EPA (RCRA) | Governs hazardous waste from generation to disposal ("cradle-to-grave").[1][2] Mandates specific handling, labeling, and disposal methods. Prohibits sewering of hazardous waste pharmaceuticals.[3] |
| State Regulations | May have more stringent rules than federal laws.[1] It is crucial to be aware of and comply with local requirements. |
| Institutional EHS | The primary point of contact for waste disposal procedures within a research facility.[8][10] Provides specific containers, labels, and pickup services. |
| Safety Data Sheet (SDS) | Provides compound-specific information on hazards, handling, and disposal. The SDS for this compound should be the primary source of guidance. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting. This procedure assumes the compound is being treated as a hazardous chemical waste.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the waste is pure this compound, a stock solution, or contaminated labware (e.g., pipette tips, gloves, empty containers).
-
Segregate Waste Streams: Never mix incompatible wastes.[8] this compound waste should be collected separately from other chemical, biological, or radioactive waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection and Containment:
-
Use Appropriate Containers: Collect all this compound waste in a designated, sturdy, and leak-proof container provided by your EHS department.[8][11] The container must be chemically compatible with the compound and any solvents used.
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[9] This prevents spills and the release of vapors.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[8]
3. Labeling:
-
Properly Label Containers: As soon as you begin collecting waste, affix a hazardous waste label provided by your EHS department.[9][11]
-
Complete Information: The label must include the full chemical name ("this compound"), a list of all constituents (including solvents and their approximate percentages), and the applicable hazard warnings (e.g., "Toxic").[9] Do not use abbreviations or chemical formulas.[9]
4. Disposal of Empty Containers:
-
Trace Contamination: Empty containers that held this compound are still considered hazardous waste due to residual contamination.
-
Rinsing Procedure: For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[8] The rinsed container can then be disposed of according to institutional policy, which may still require it to be managed as hazardous waste.
5. Requesting Waste Pickup:
-
Contact EHS: Once the waste container is full (typically around 75-90% capacity) or has reached the accumulation time limit set by your institution, contact your EHS department to request a waste pickup.[8][11]
-
Follow Institutional Procedures: Adhere to your facility's specific procedures for waste pickup requests and storage of full containers pending collection.
Experimental Workflow for Disposal
The logical flow for handling and disposing of this compound waste is critical to ensure safety and compliance. The following diagram illustrates this workflow.
Caption: Workflow for the safe disposal of this compound waste.
This procedural guidance is designed to provide a robust framework for the safe disposal of this compound. Always prioritize consulting the specific Safety Data Sheet for the compound and adhering to the protocols established by your institution's Environmental Health and Safety department.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. biosynth.com [biosynth.com]
- 7. fermion.fi [fermion.fi]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Binospirone mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Binospirone mesylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for the structurally related compound, Buspirone Hydrochloride, and general protocols for handling hazardous drugs. This compound is a research chemical and should be handled with care, assuming it may have hazardous properties.[1]
Hazard Identification and Immediate Precautions
Key Hazards (based on Buspirone Hydrochloride):
-
Serious Eye Damage/Eye Irritation: May cause eye irritation.[2][3]
-
Respiratory System: May cause respiratory system irritation upon inhalation of dust.[3]
In case of exposure, follow these first-aid measures:
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[2][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]
-
Skin Contact: Wash with soap and water.[5]
-
Inhalation: Remove to fresh air.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection | Other |
| Weighing/Compounding (powder) | Double-gloving with chemotherapy-rated gloves (e.g., nitrile) is recommended.[6][7][8] | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[7][8] | Safety goggles and a face shield, or a full face-piece respirator.[6][7][9] | A fit-tested NIOSH-certified N95 or higher respirator is strongly recommended due to the risk of airborne powder.[6] | Head, hair, and shoe covers.[6][7][9] |
| Handling Solutions | Double-gloving with chemotherapy-rated gloves.[6][7][8] | Disposable, low-permeability gown.[7][8] | Safety goggles or a face shield to protect against splashes.[6][7][9] | Not generally required if handled in a well-ventilated area or chemical fume hood. | Sleeve covers may provide additional protection.[6] |
| Administering to Animals | Double-gloving.[6][7][8] | Disposable gown.[7][8] | Safety goggles and a face shield are recommended to prevent splashes.[6][7][9] | Not typically required. | |
| Spill Cleanup | Double-gloving with chemotherapy-rated gloves.[6][7][8] | Disposable, low-permeability gown.[7][8] | Goggles and a face shield, or a full face-piece respirator.[6][7][9] | A fit-tested NIOSH-certified N95 or higher respirator for powder spills.[6] | Shoe covers.[6][7][9] |
| Waste Disposal | Double-gloving.[6][7][8] | Disposable gown.[7][8] | Safety goggles.[7][9] | Not typically required. |
Operational and Disposal Plans
A clear and systematic workflow is critical for safely handling this compound from receipt to disposal. The following diagram outlines the recommended operational workflow.
Caption: Workflow for Safe Handling of this compound.
Procedural Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5]
-
Store locked up and away from incompatible materials.[2]
Handling and Compounding:
-
Always handle this compound in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.[5]
-
Wash hands thoroughly after handling.[2]
-
Avoid eating, drinking, or smoking in areas where the compound is handled.[4][8]
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection for powder spills.
-
For small powder spills, gently cover with an absorbent material to avoid raising dust.
-
Collect the spilled material and absorbent into a sealed container for disposal as hazardous waste.
-
Clean the spill area with a suitable detergent and water.
Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, should be considered hazardous waste.
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[2][4]
-
Do not dispose of this compound down the drain.[10]
-
For laboratory settings, contracting with a licensed biomedical waste disposal company is the recommended method for pharmaceutical waste disposal.[10]
-
Empty containers should be triple-rinsed before disposal or recycling, with the rinsate collected as hazardous waste.
Experimental Protocols: No specific experimental protocols for this compound were identified in the performed search. Researchers should develop detailed protocols that incorporate the safety and handling procedures outlined in this document. This includes a thorough risk assessment for each experimental step.
References
- 1. Binospirone - Wikipedia [en.wikipedia.org]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. fermion.fi [fermion.fi]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. osha.gov [osha.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. medprodisposal.com [medprodisposal.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
